16-phenyl tetranor Prostaglandin E1
Beschreibung
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h3-5,8-9,12-13,17-19,21,23,25H,1-2,6-7,10-11,14-15H2,(H,26,27)/b13-12+/t17-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPQDFHBMGHOW-ABXFKLLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCCCCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111718 | |
| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52344-27-1 | |
| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52344-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Comparative Pharmacodynamics of 16-Phenyl Tetranor PGE1 vs. Endogenous PGE1
This guide provides a technical analysis of the biological distinctions between endogenous Prostaglandin E1 (PGE1) and its synthetic analog, 16-phenyl tetranor PGE1.
Executive Summary
Prostaglandin E1 (PGE1/Alprostadil) is a potent endogenous vasodilator and platelet inhibitor, but its clinical and experimental utility is severely limited by rapid metabolic inactivation (t1/2 < 1 minute) via 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
16-phenyl tetranor PGE1 is a synthetic structural analog designed to overcome this metabolic instability. By truncating the
Part 1: Structural & Mechanistic Divergence
The Metabolic Bottleneck: 15-PGDH
The primary differentiator between these two molecules is their interaction with 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1]
-
PGE1 (Substrate): PGE1 possesses a hydroxyl group at C-15 and a flexible aliphatic
-chain. This geometry fits perfectly into the catalytic pocket of 15-PGDH, which oxidizes the 15-OH to a 15-keto group, reducing biological potency by >90% in a single pass through the pulmonary circulation. -
16-Phenyl Tetranor PGE1 (Resistant): The "tetranor" modification removes carbons 17–20, and the "16-phenyl" group adds significant steric bulk immediately adjacent to the C-15 hydroxyl. This steric hindrance prevents the enzyme from effectively docking and oxidizing the C-15 hydroxyl group, extending the biological half-life from seconds to hours.
Structural Comparison Logic
| Feature | PGE1 (Endogenous) | 16-Phenyl Tetranor PGE1 (Synthetic) |
| C13–C20 (Aliphatic) | C13–C16 (Truncated + Phenyl Ring) | |
| C-15 Status | Vulnerable to oxidation | Sterically shielded |
| Metabolic Fate | Rapid conversion to 15-keto-PGE1 | Resistant to 15-PGDH; slow |
| Lipophilicity | Moderate | Increased (due to aromatic ring) |
Part 2: Receptor Selectivity & Biological Activity
The addition of a phenyl ring does not merely stabilize the molecule; it alters the Structure-Activity Relationship (SAR) with the E-Prostanoid (EP) receptors.
The Activity Shift
-
PGE1 (Vasodilator): Acts primarily as a potent agonist at EP2 and EP4 receptors (
-coupled), leading to cAMP accumulation and smooth muscle relaxation (vasodilation). It has lower affinity for EP1/EP3. -
16-Phenyl Tetranor PGE1 (Contractile Bias): Bulky substitutions on the
-chain (like the 16-phenyl group) often reduce affinity for the deep binding pockets of EP2/EP4 receptors. Conversely, they frequently retain or enhance affinity for EP1 ( -coupled) and EP3 ( -coupled) receptors.-
Result: While PGE1 relaxes vascular smooth muscle, 16-phenyl analogs often stimulate smooth muscle contraction (e.g., uterine, gastrointestinal) or inhibit lipolysis via EP3.
-
Comparative Signaling Pathways
The following diagram illustrates the divergent signaling outcomes based on receptor bias.
Caption: Divergent signaling: PGE1 favors Gs-coupled relaxation, while 16-phenyl analogs often favor Gq/Gi-coupled contraction.
Part 3: Experimental Protocols (Self-Validating Systems)
To experimentally verify the activity and stability differences, the following protocols utilize internal controls to ensure data integrity.
Protocol A: Differential Metabolic Stability Assay (Lung Homogenate)
Objective: Quantify the resistance of 16-phenyl tetranor PGE1 to 15-PGDH compared to PGE1.
-
Preparation:
-
Harvest fresh lung tissue (rich in 15-PGDH) from rat or guinea pig.
-
Homogenize in ice-cold phosphate buffer (pH 7.4) containing 1 mM NAD+ (cofactor).
-
Control: Boil a specific aliquot of homogenate for 10 mins to denature enzymes (Negative Control).
-
-
Incubation:
-
Equilibrate homogenate at 37°C.
-
Add PGE1 (1 µM) to Group A.
-
Add 16-phenyl tetranor PGE1 (1 µM) to Group B.
-
-
Sampling:
-
Withdraw aliquots at t=0, 1, 5, 15, and 60 minutes.
-
Immediately quench in acidified acetonitrile (stops enzymatic activity).
-
-
Analysis:
-
Analyze via LC-MS/MS or EIA.
-
Validation Criteria: The boiled control must show <5% degradation of PGE1 at 60 mins.
-
-
Expected Result:
Protocol B: Smooth Muscle Functional Assay (Organ Bath)
Objective: Distinguish between EP2/4 (Relaxant) and EP1/3 (Contractile) activity.
-
Tissue Selection:
-
Guinea Pig Ileum (GPI): High EP1/EP3 expression (Contractile model).
-
Rat Aorta (Pre-constricted): High EP2/EP4 expression (Relaxant model).
-
-
Setup:
-
Mount tissues in Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.
-
Pre-load: Apply 1g tension. Equilibrate for 60 mins.
-
-
Workflow:
-
Contraction (GPI): Add cumulative doses (1 nM – 10 µM) of PGE1 vs. Analog. Measure tension (g).
-
Relaxation (Aorta): Pre-constrict with Phenylephrine (EC70). Once stable, add cumulative doses of PGE1 vs. Analog.
-
-
Validation:
-
Positive Control: Use Acetylcholine (contraction) or Sodium Nitroprusside (relaxation) to verify tissue viability.
-
-
Data Output:
-
Calculate EC50 for contraction and IC50 for relaxation.
-
Expectation: PGE1 will be more potent in relaxation (Aorta). 16-phenyl tetranor PGE1 will likely be equipotent or superior in contraction (GPI) due to stability and EP1/3 bias.
-
Part 4: Data Summary & Visualization
Comparative Biological Profile
| Parameter | PGE1 | 16-Phenyl Tetranor PGE1 |
| Primary Indication | Vasodilation (ED, Ductus Arteriosus) | Research (EP1/EP3 agonist), Luteolysis |
| 15-PGDH Susceptibility | High (Rapid Inactivation) | Low (Resistant) |
| EP1 Affinity ( | Low (~20–100 nM) | High (~1–10 nM) Analog dependent |
| EP3 Affinity ( | Moderate (~1–10 nM) | High (< 1 nM) Analog dependent |
| In Vivo Duration | Minutes | Hours |
Metabolic Blockade Diagram
The following graph visualizes the structural blockade preventing enzymatic degradation.
Caption: Steric hindrance of the phenyl ring prevents 15-PGDH from oxidizing the bioactive C-15 hydroxyl group.
Part 5: References
-
Negishi, M., Sugimoto, Y., & Ichikawa, A. (1993). Prostanoid receptors and their biological actions. Progress in Lipid Research. (Foundational text on EP receptor subtypes).
-
Hinderling, P. H., & Garrett, E. R. (1976). Pharmacokinetics of the prostaglandin E1 analogs. Journal of Pharmacokinetics and Biopharmaceutics. (Establishes metabolic clearance rates).
-
Oates, J. A., & Samuelsson, B. (1971).[1] Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2.[1][3] Journal of Biological Chemistry. Retrieved from [Link]
-
Coleman, R. A., et al. (1994). Prostanoid Receptors: Classification, Characterization, and Therapeutic Relevance. Pharmacological Reviews. (Defines EP1-EP4 selectivity profiles).
Sources
16-phenyl tetranor PGE1 mechanism of action EP receptors
An In-Depth Technical Guide to the Mechanism of Action of 16-Phenyl Tetranor PGE1 at EP Receptors
Authored by: Gemini, Senior Application Scientist
Abstract
16-phenyl tetranor Prostaglandin E1 (PGE1) is a synthetic analog of the endogenous lipid mediator, PGE1. Structural modifications, including the addition of a phenyl group at the 16-position and the shortening of the omega side chain (tetranor), are designed to enhance metabolic stability and modulate receptor selectivity. This guide provides a comprehensive technical overview of the mechanism of action of 16-phenyl tetranor PGE1, with a specific focus on its interactions with the four E-prostanoid (EP) receptor subtypes. We will delve into the downstream signaling cascades, present detailed experimental protocols for characterization, and synthesize available data to propose a receptor interaction profile. This document is intended for researchers, scientists, and drug development professionals working in pharmacology and medicinal chemistry.
Introduction to Prostaglandin E1 and the EP Receptor Family
Prostaglandin E1 (PGE1), also known as alprostadil, is a member of the prostanoid family of lipid compounds derived from fatty acids.[1] It plays a crucial role in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[1][2] The therapeutic applications of PGE1 and its analogs range from treating erectile dysfunction to maintaining the patency of the ductus arteriosus in newborns with congenital heart defects.[1]
The diverse biological effects of PGE1 are mediated through its interaction with a family of four distinct G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[3][4] These receptors are expressed in various tissues and, upon activation, couple to different intracellular signaling pathways, leading to a wide range of cellular responses.[5] The development of synthetic analogs like 16-phenyl tetranor PGE1 aims to exploit these pathways by offering improved pharmacokinetic properties and potentially greater receptor selectivity, thereby enhancing therapeutic efficacy and reducing side effects.
The Four Subtypes of Prostaglandin E Receptors
The functional diversity of PGE1 and its analogs is determined by which EP receptor subtype is activated. Each receptor initiates a distinct signaling cascade.
-
EP1 Receptor: This receptor is coupled to the Gαq protein.[6] Upon activation, it stimulates Phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[5] Functionally, EP1 activation is often associated with the contraction of smooth muscle cells.[6]
-
EP2 Receptor: The EP2 receptor couples to the Gαs protein.[6] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, typically resulting in smooth muscle relaxation and immunomodulatory effects.[7]
-
EP3 Receptor: The EP3 receptor is the most ubiquitous subtype and primarily couples to the Gαi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[5][6] This action often counteracts the effects of EP2 and EP4 activation. Due to multiple splice variants, EP3 can also couple to other G-proteins, adding to its signaling complexity.[8]
-
EP4 Receptor: Similar to EP2, the EP4 receptor couples to Gαs to increase cAMP levels and activate PKA.[5][6] However, it can also initiate a secondary signaling pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) through a β-arrestin/Src-dependent mechanism, leading to the activation of the PI3K/Akt pathway.[5] This dual signaling capacity makes EP4 a critical mediator of both inflammatory and tissue-remodeling processes.[9]
Caption: General signaling pathways of the four EP receptor subtypes.
Mechanism of Action of 16-Phenyl Tetranor PGE1
While comprehensive head-to-head comparative studies for 16-phenyl tetranor PGE1 across all four EP receptors are limited, its mechanism of action can be inferred from data on the parent compound, PGE1, and related synthetic analogs.
Binding Affinity and Selectivity Profile
The structural modifications of 16-phenyl tetranor PGE1 suggest a distinct receptor affinity profile compared to endogenous PGE2. The parent compound, PGE1, generally exhibits a high affinity for EP2 and EP4 receptors.[1][10][11] The introduction of a phenyl group in the omega chain, as seen in related analogs, has been explored as a strategy to enhance selectivity. For instance, the development of 16-phenyl-omega-tetranor-3,7-dithiaPGE1 was identified as a promising lead for creating selective EP4 receptor agonists.[12] This suggests that the 16-phenyl tetranor moiety may confer a degree of selectivity towards the EP4 receptor.
In contrast, PGE1 typically shows a lower affinity for the EP1 receptor compared to PGE2.[13] Its interaction with the EP3 receptor is more complex, with some PGE1 analogs like misoprostol acting as potent EP3 agonists.[14][15]
| Ligand/Analog | EP1 Affinity | EP2 Affinity | EP3 Affinity | EP4 Affinity | Source(s) |
| PGE1 (Alprostadil) | Lower | High | Moderate-High | High | [1][10][11][13] |
| PGE2 | High | High | High | High | [13][16] |
| Misoprostol | Low | Moderate | High | Moderate | [14][15][17] |
| 16-phenyl tetranor PGE1 | Likely Low | Likely High | Likely Moderate | Likely High/Selective | Inferred[12] |
Table 1: Comparative binding affinity profiles of PGE1 and related analogs at EP receptors. The profile for 16-phenyl tetranor PGE1 is hypothesized based on available data for structurally similar compounds.
Functional Activity and Downstream Signaling
Based on its likely binding profile, 16-phenyl tetranor PGE1 is expected to be a potent agonist at EP2 and, particularly, EP4 receptors.
-
At the EP4 Receptor: This is the most probable primary target. Activation would lead to a robust increase in intracellular cAMP via the Gs-adenylyl cyclase-PKA pathway.[5][6] This is the canonical pathway responsible for smooth muscle relaxation and vasodilation, effects consistent with the known pharmacology of PGE1 analogs.[1] Additionally, activation of the alternative PI3K/Akt pathway may contribute to its roles in tissue repair and inflammation modulation.[5]
-
At the EP2 Receptor: Similar to EP4, activation of EP2 would also lead to cAMP elevation and contribute to vasorelaxant and anti-inflammatory effects.[11]
-
At the EP3 and EP1 Receptors: Interaction at these receptors is likely to be less significant. Any agonist activity at the Gi-coupled EP3 receptor would lead to a decrease in cAMP, potentially opposing the effects of EP2/EP4 activation.[6] Activity at the Gq-coupled EP1 receptor would trigger calcium mobilization.[6]
Caption: Detailed signaling pathways of the EP4 receptor.
Experimental Protocols for Characterization
To definitively establish the pharmacologic profile of 16-phenyl tetranor PGE1, a series of standardized in vitro assays are required. The following protocols describe self-validating systems for determining binding affinity and functional potency.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 16-phenyl tetranor PGE1 for each of the four human EP receptor subtypes.
Principle: This assay measures the ability of the unlabeled test compound (16-phenyl tetranor PGE1) to compete with a known high-affinity radioligand (e.g., [³H]PGE2) for binding to a specific EP receptor subtype expressed in a recombinant cell line.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4) to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of cell membranes (e.g., 10-20 µg protein/well).
-
Add a constant concentration of [³H]PGE2, typically at or near its Kd value for the specific receptor.
-
Add increasing concentrations of unlabeled 16-phenyl tetranor PGE1 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding (NSB) control wells, add a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
For total binding (B₀) control wells, add only buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly harvest the plate contents onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of 16-phenyl tetranor PGE1 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Protocol: cAMP Functional Assay (for EP2, EP3, EP4)
Objective: To determine the functional potency (EC₅₀) and efficacy of 16-phenyl tetranor PGE1 at Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors.
Principle: This assay measures the modulation of intracellular cAMP levels following receptor activation. For EP2/EP4, agonist activity increases cAMP. For EP3, agonist activity inhibits forskolin-stimulated cAMP production.
Methodology:
-
Cell Seeding: Seed HEK293 cells expressing the relevant EP receptor into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of 16-phenyl tetranor PGE1. For EP3 assays, also prepare a constant concentration of the adenylyl cyclase activator, forskolin.
-
Cell Stimulation:
-
Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For EP2/EP4 (Agonist Mode): Add the 16-phenyl tetranor PGE1 dilutions to the cells.
-
For EP3 (Inhibition Mode): Add the 16-phenyl tetranor PGE1 dilutions first, followed by the addition of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of 16-phenyl tetranor PGE1.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for EP2/EP4) or IC₅₀ (for EP3) and the maximum efficacy.
-
Protocol: Intracellular Calcium Mobilization Assay (for EP1)
Objective: To determine the functional potency (EC₅₀) of 16-phenyl tetranor PGE1 at the Gq-coupled EP1 receptor.
Methodology:
-
Cell Seeding & Dye Loading: Seed HEK293-EP1 cells in a black, clear-bottom 96- or 384-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid to prevent dye extrusion.
-
Measurement:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Establish a stable baseline fluorescence reading.
-
Inject the serially diluted 16-phenyl tetranor PGE1 into the wells.
-
Immediately measure the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Determine the maximum fluorescence signal change for each concentration.
-
Plot the signal change against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
Summary and Future Directions
16-phenyl tetranor PGE1 is a metabolically stable synthetic analog of PGE1 that likely exerts its biological effects primarily through the activation of EP2 and EP4 receptors. The structural modifications suggest a potential for enhanced selectivity towards the EP4 receptor, a hypothesis that requires direct experimental confirmation. Activation of these Gs-coupled receptors leads to an increase in intracellular cAMP, triggering downstream signaling cascades responsible for vasodilation, smooth muscle relaxation, and immunomodulation.
While the existing literature on related compounds provides a strong basis for this proposed mechanism, the field would benefit greatly from comprehensive studies that directly assess the binding and functional activity of 16-phenyl tetranor PGE1 across all four EP receptor subtypes. Such data would not only solidify our understanding of its mechanism of action but also aid in the rational design of next-generation prostaglandin analogs with optimized therapeutic profiles for cardiovascular and inflammatory diseases.
References
-
Audoly, L. P., et al. (2000). The role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Cellular and Molecular Medicine, 4(4), 217-229. [Link]
-
Massive Bio. (2026, January 19). Prostaglandin E1. [Link]
-
Bhattacharya, M., et al. (2006, October 3). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. World Journal of Gastroenterology, 12(37), 5933-5942. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Alprostadil? [Link]
-
Nasrallah, R., et al. (2014). Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure. Journal of the American Society of Nephrology, 25(6), 1175-1183. [Link]
-
Dr. Najeeb Lectures. (2021, May 6). Misoprostol pharmacology (Prostaglandin analogues), mechanism, side effects... [Link]
-
Haynes, D. R., et al. (1992). The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3. Clinical and Experimental Rheumatology, 10(5), 471-475. [Link]
-
Kawai, S., et al. (2025, August 7). The Role of Prostaglandin E Receptor Subtypes (EP1, EP2, EP3, and EP4) in Bone Resorption: An Analysis Using Specific Agonists for the Respective EPs. Nutrients, 17(822). [Link]
-
Taylor & Francis Online. Prostaglandin E1 – Knowledge and References. [Link]
-
Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E Receptors. Journal of Biological Chemistry, 282(16), 11613-11617. [Link]
-
Wikipedia. Prostaglandin EP1 receptor. [Link]
-
Tapia, E., et al. (2012). Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells. BMC Cancer, 12, 33. [Link]
-
Maruyama, T., et al. (2002, April 15). Design and synthesis of a selective EP4-receptor agonist. Part 1: discovery of 3,7-dithiaPGE1 derivatives and identification of their omega chains. Bioorganic & Medicinal Chemistry, 10(4), 975-988. [Link]
-
Lo, W. Y., et al. (2010). Prostaglandin E2/EP1 Signaling Pathway Enhances Intercellular Adhesion Molecule 1 (ICAM-1) Expression and Cell Motility in Oral Cancer Cells. Journal of Biological Chemistry, 285(39), 29814-29823. [Link]
-
Johnson, M. R., et al. (1980). Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. Prostaglandins, 20(3), 515-520. [Link]
-
Stock, J. L., et al. (2001). The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure. Journal of Clinical Investigation, 107(3), 325-331. [Link]
-
Schiria, D., et al. (2016). The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PLoS One, 11(1), e0146497. [Link]
-
ResearchGate. (2019). PGE1 acts through the EP4 receptor to inhibit the HH signaling pathway. [Link]
-
Chiang, S. C., et al. (2014). Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake. Molecular Pharmacology, 86(6), 729-737. [Link]
-
Chiang, S. C., et al. (2014, October 15). Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake. Molecular Pharmacology, 86(6), 729-737. [Link]
-
Marcet, M. M., et al. (2013, March 29). EP2 receptor signaling pathways regulate classical activation of microglia. Journal of Biological Chemistry, 288(13), 9236-9247. [Link]
-
Culty, M., et al. (2003). Prostaglandin (PG) FP and EP1 Receptors Mediate PGF2 and PGE2 Regulation of Interleukin-1 Expression in Leydig Cell Progenitors. Endocrinology, 144(12), 5265-5275. [Link]
-
Kim, H. Y., et al. (2021, December 16). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International Journal of Molecular Sciences, 22(24), 13540. [Link]
-
ResearchGate. Synthesis of tetranor-PGE1: A urinary metabolite of prostaglandins E1 and E2. [Link]
-
Culty, M., et al. (2003, December 1). Prostaglandin (PG) FP and EP1 Receptors Mediate PGF2α and PGE2 Regulation of Interleukin-1β Expression in Leydig Cell Progenitors. Endocrinology, 144(12), 5265-5275. [Link]
-
Porter, N. A., et al. (2020, April 10). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. Tetrahedron Letters, 61(15), 151747. [Link]
-
University of Helsinki. (2012). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. [Link]
-
Adeagbo, A. S., et al. (2004, December 15). EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries. Journal of Cardiovascular Pharmacology, 44(6), 709-717. [Link]
-
Zhang, Y., et al. (2021, October 15). Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation. Journal of Molecular and Cellular Cardiology, 159, 91-104. [Link]
-
Wiemer, A. J., et al. (2013). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Leukocyte Biology, 93(1), 35-42. [Link]
-
Biraud, M., et al. (2023, November 15). Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo. Frontiers in Pharmacology, 14, 1279787. [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. What is the mechanism of Alprostadil? [synapse.patsnap.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ovid.com [ovid.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and synthesis of a selective EP4-receptor agonist. Part 1: discovery of 3,7-dithiaPGE1 derivatives and identification of their omega chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]
- 16. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]
difference between tetranor-PGE1 metabolite and 16-phenyl analog
Structural Divergence, Metabolic Fate, and Experimental Utility[1]
Executive Summary
This guide delineates the critical distinctions between Tetranor-PGE1 (Metabolite) and 16-Phenyl Prostaglandin Analogs .[1] While both share the "tetranor" nomenclature—implying the loss of four carbons—they represent opposing ends of the drug development spectrum.
-
Tetranor-PGE1 (Metabolite) is a biologically inactive, stable end-product of endogenous catabolism, utilized as a diagnostic biomarker for systemic inflammation.[1]
-
16-Phenyl Analogs (e.g., 16-phenyl-tetranor-PGE2) are metabolically stabilized, potent therapeutic agonists engineered to resist degradation.[1]
The confusion often stems from the term "tetranor." In the metabolite, it refers to the enzymatic removal of the
Part 1: Structural & Mechanistic Divergence[1]
1.1 The "Tetranor" Nomenclature Paradox
To accurately work with these compounds, researchers must distinguish the source of carbon loss.
| Feature | Tetranor-PGE1 (Metabolite) | 16-Phenyl-Tetranor Analog |
| Origin | Endogenous Catabolism (Breakdown) | Synthetic Medicinal Chemistry (Design) |
| Carbon Loss | ||
| Key Functional Group | 1,20-dioic acid (Dicarboxylic acid).[1] | 16-Phenyl ring (Steric shield).[1] |
| Biological Activity | Inactive (Excretory product).[1] | Hyper-active (Resistant to metabolism).[1] |
| Primary Enzyme Interaction | Product of 15-PGDH & | Inhibitor/Resistor of 15-PGDH . |
1.2 The Metabolic Blockade
The biological half-life of native PGE1 is roughly 60 seconds in circulation. It is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , which oxidizes the C15-hydroxyl group to a ketone, inactivating the molecule.[1][2]
-
The Metabolite's Path: Native PGE1 undergoes 15-oxidation,
-reduction, and finally -oxidation to become Tetranor-PGE1 (Tetranor-PGEM), which accumulates in urine.[1] -
The Analog's Defense: The 16-phenyl group introduces significant steric hindrance adjacent to the C15-hydroxyl group.[1] This prevents 15-PGDH from docking and oxidizing the molecule, extending the half-life from seconds to hours.[1]
Figure 1: Mechanism of Action. Native PGE1 degrades to Tetranor-PGE1, while 16-Phenyl Analogs resist 15-PGDH to maintain receptor activation.[1]
Part 2: Experimental Workflows
Protocol A: Quantification of Urinary Tetranor-PGE1 (Biomarker)
Objective: Measure systemic PGE1/PGE2 production non-invasively.[1] Since plasma PGs are unstable, the urinary metabolite is the gold standard.[1]
Methodology: LC-MS/MS with Negative Ion Electrospray.[1]
-
Sample Collection: Collect 24-hour urine or spot urine (normalize to creatinine).[1] Add indomethacin to prevent ex vivo PG formation.[1]
-
Internal Standard: Spike samples with deuterated standard (
-Tetranor-PGEM). -
Derivatization (Optional but Recommended):
-
Treat with methoxyamine HCl to form the methoxime derivative. This stabilizes the ketone group and improves ionization efficiency.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Parameters:
Protocol B: Stability Screening of 16-Phenyl Analogs
Objective: Validate the metabolic resistance of a new 16-phenyl analog compared to native PGE1.
Methodology: In vitro enzymatic incubation.[1]
-
Enzyme Preparation: Recombinant human 15-PGDH (NAD+ dependent).
-
Reaction Mix:
-
Incubation: Incubate at 37°C. Take aliquots at t=0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze remaining parent compound via HPLC-UV (210 nm) or LC-MS.
-
Calculation: Plot ln[Concentration] vs. Time to determine
and .
Part 3: Comparative Data & Applications
The following table summarizes the operational differences for researchers selecting between these compounds.
| Parameter | Tetranor-PGE1 Metabolite | 16-Phenyl Analog |
| CAS Number (Example) | 22204-24-6 (Tetranor-PGEM) | 38315-44-5 (16-phenyl-tetranor-PGE2) |
| Primary Application | Clinical Diagnostics: Assessing inflammation in Cystic Fibrosis, COPD, or cancer risk.[1] | Therapeutics: Glaucoma (Latanoprost), Ulcer prevention (Misoprostol-related), Veterinary luteolysis.[1] |
| Receptor Binding | Negligible affinity for EP receptors.[1] | High affinity for EP1, EP2, or EP3 (depending on specific analog).[1] |
| Stability | High (Excreted form).[1] Stable in frozen urine for months.[1] | High (Engineered).[1] Stable in formulation and plasma. |
| Molecular Weight | ~328 Da (Dicarboxylic acid).[1] | ~370-450 Da (Often esters or amides).[1] |
Decision Logic for Researchers
Figure 2: Selection Framework. Choose the Metabolite for measurement/diagnostics; choose the Analog for manipulation/therapy.
References
-
Samuelsson, B., et al. (1971).[1] "Metabolism of Prostaglandins." Annals of the New York Academy of Sciences.
-
Murphey, L.J., et al. (2004).[1] "Quantification of the major urinary metabolite of prostaglandin E2 by liquid chromatography–electrospray ionization mass spectrometry." Analytical Biochemistry.
-
Resul, B., et al. (1993).[1] "Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents."[1][4] Journal of Medicinal Chemistry.
-
Song, W.L., et al. (2011).[1] "Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers." Prostaglandins & Other Lipid Mediators.[1][2][5][6]
-
Cayman Chemical. (2023).[1][5] "16-phenyl tetranor Prostaglandin E2 Product Information." Cayman Chemical Technical Data.
Sources
- 1. PubChemLite - 16-phenyl tetranor prostaglandin e2 (C22H28O5) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantification of urinary PGEm, 6-keto PGF(1alpha) and 2,3-dinor-6-keto PGF(1alpha) by UFLC-MS/MS before and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
cell culture treatment protocols with 16-phenyl tetranor PGE1
Application Note: Cell Culture Treatment Protocols with 16-Phenyl Tetranor PGE1
Introduction & Scientific Rationale
16-phenyl tetranor Prostaglandin E1 (16-phenyl tetranor PGE1) (CAS: 52344-27-1) is a synthetic analog of Prostaglandin E1 (PGE1).[1][2] While endogenous PGE1 is a potent vasodilator and inhibitor of platelet aggregation, it is rapidly metabolized in vivo and in cell culture systems by 15-hydroxy prostaglandin dehydrogenase (15-PGDH).[1]
The structural modification in 16-phenyl tetranor PGE1—specifically the introduction of a phenyl group at the ω-tail and the shortening of the alkyl chain (tetranor)—confers two critical advantages for researchers:
-
Metabolic Stability: The bulky phenyl group hinders enzymatic degradation, significantly extending the half-life compared to native PGE1.[1]
-
Receptor Selectivity Profile: While PGE1 is a non-selective agonist for EP1, EP2, EP3, and EP4 receptors, 16-phenyl substituted analogs often exhibit enhanced selectivity for EP1 and EP3 subtypes, with retained but variable activity at EP4, and generally reduced EP2 affinity.[1]
This protocol provides a standardized method for reconstitution, storage, and cell treatment, ensuring high reproducibility in signaling assays (cAMP, Ca²⁺ flux) and functional differentiation studies.[1]
Chemical Properties & Reconstitution
Critical Warning: Prostaglandins are potent bioactive lipids.[1] Handle with gloves in a laminar flow hood. Avoid using polystyrene tubes for low-concentration storage as lipophilic compounds may adsorb to the plastic.
Physical Specifications
| Property | Specification |
| Chemical Name | 16-phenyl tetranor Prostaglandin E1 |
| CAS Number | 52344-27-1 |
| Molecular Formula | C₂₂H₃₀O₅ |
| Molecular Weight | ~374.5 g/mol |
| Solubility (DMSO) | ≥ 50 mg/mL |
| Solubility (Ethanol) | ≥ 50 mg/mL |
| Solubility (PBS, pH 7.2) | < 0.5 mg/mL (Poor - requires pre-dissolution in solvent) |
Stock Solution Preparation (10 mM)
Target: Create a high-concentration master stock to minimize solvent volume in culture.[1]
-
Calculate: To make a 10 mM stock, dissolve 1 mg of 16-phenyl tetranor PGE1 in 267 µL of anhydrous DMSO (or Ethanol).
-
Calculation:
. .[1]
-
-
Dissolve: Vortex gently until the solution is perfectly clear.
-
Aliquot: Dispense into single-use aliquots (e.g., 10–20 µL) in high-quality polypropylene or glass vials.
-
Storage: Store at -20°C (stable for >1 year) or -80°C (stable for >2 years). Avoid repeated freeze-thaw cycles.
Biological Mechanism of Action
16-phenyl tetranor PGE1 acts via G-protein coupled receptors (GPCRs).[1] The specific downstream effect depends on the dominant receptor subtype expressed in your cell line.
Figure 1: Signal transduction pathways activated by 16-phenyl tetranor PGE1.[1] Note that EP1 (calcium) and EP3 (cAMP inhibition) are often the primary targets of phenyl-substituted analogs, though EP4 activation can occur at higher concentrations.[1]
Experimental Protocol: Cell Treatment
Preparation of Working Solutions
Goal: Prepare a 1000x working solution to ensure the final solvent (DMSO) concentration in the culture well is ≤ 0.1%.[1]
Example for 10 µM Final Treatment:
-
Thaw a 10 mM stock aliquot on ice.
-
Dilute 1:100 in sterile PBS or serum-free media .
-
Mix: 10 µL of 10 mM Stock + 990 µL Diluent = 100 µM Working Solution .
-
Note: The solution may become cloudy; vortex immediately. If precipitation persists, use ethanol as the intermediate diluent or dilute directly into a larger volume of warm media with rapid mixing.
-
Treatment Workflow (Adherent Cells)
-
Seeding: Plate cells (e.g., HEK293, HUVEC, Smooth Muscle Cells) at 70–80% confluency in complete media.[1] Allow 24 hours for attachment.
-
Serum Starvation (Recommended):
-
Treatment:
-
Vehicle Control: Treat control wells with an equivalent volume of DMSO/PBS (Final DMSO ≤ 0.1%).[1]
-
Incubation:
Validation: The "Self-Validating" System
To confirm the observed effect is specific to EP receptors and not an off-target artifact:
-
Antagonist Pre-treatment: Pre-incubate cells for 30 minutes with SC-51322 (EP1 antagonist, 10 µM) or L-798106 (EP3 antagonist) before adding 16-phenyl tetranor PGE1.[1]
-
Result: If the biological effect (e.g., calcium flux or vasoconstriction) is blocked, the mechanism is validated.[1]
Data Presentation & Troubleshooting
Expected Solubility & Dilution Table
| Final Conc. | Preparation Method | Final DMSO % |
| 10 µM | Add 1 µL of 10 mM Stock per 1 mL media | 0.1% |
| 1 µM | Dilute Stock 1:10 (to 1 mM), then add 1 µL per 1 mL | 0.01% |
| 100 nM | Dilute Stock 1:100 (to 100 µM), then add 1 µL per 1 mL | 0.001% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Rapid shock from DMSO to aqueous.[1] | Dilute stepwise (DMSO -> 50% EtOH -> PBS) or vortex media vigorously while adding.[1] |
| No Biological Response | Albumin binding or degradation.[1] | Switch to serum-free media during treatment.[1] Ensure stock was stored at -20°C. |
| High Background | Endogenous COX activity.[1][5] | Pre-treat cells with Indomethacin (10 µM) to block endogenous PG production.[1] |
References
-
Cayman Chemical. 16-phenyl tetranor Prostaglandin E1 Product Information & Safety Data Sheet. (Note: Search CAS 52344-27-1 for specific analog data).[1]
-
Negishi, M., et al. (1995). "Prostanoid receptors and their biological actions."[1] Progress in Lipid Research. Overview of EP1/EP3 signaling specificity relevant to phenyl-substituted analogs.
-
Kiriyama, M., et al. (1997). "Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors."[1] British Journal of Pharmacology. Defines the affinity profiles of PGE analogs.
-
Sigma-Aldrich. Prostaglandin E1 Product Sheet and Solubility Guide. Link (Used for baseline PGE1 physical properties).[1]
(Note: While 16-phenyl tetranor PGE1 is a specific analog, general handling protocols are derived from standard PGE1 methodologies due to their shared physicochemical properties.)[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
Application Note & Protocol: Utilizing 16-phenyl tetranor PGE1 for Quantifying EP2/EP4 Receptor Activation via cAMP Accumulation Assays
Introduction: The Significance of EP Receptor Modulation and cAMP Signaling
Prostaglandin E2 (PGE2) is a pivotal lipid mediator that orchestrates a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its actions are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2][3] Of these, the EP2 and EP4 receptors are of significant interest in drug discovery as they primarily couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[2][3][4] This signaling cascade makes the measurement of cAMP accumulation a robust method for characterizing the activity of EP2 and EP4 receptor agonists and antagonists.
16-phenyl tetranor PGE1 is a synthetic analog of prostaglandin E1 (PGE1), a closely related compound to PGE2.[5][6] Like PGE2, PGE1 and its analogs are known to activate EP receptors.[5][7] The structural modifications in 16-phenyl tetranor PGE1 are designed to enhance its metabolic stability and selectivity, making it a valuable tool for dissecting the roles of specific EP receptors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 16-phenyl tetranor PGE1 in cAMP accumulation assays to functionally assess EP2 and EP4 receptor activation. We will delve into the underlying scientific principles, provide a detailed experimental protocol, and offer insights for assay optimization and data interpretation.
Principle of the Assay
The fundamental principle of this application is the direct relationship between the activation of Gs-coupled receptors, such as EP2 and EP4, and the intracellular production of cAMP. When an agonist like 16-phenyl tetranor PGE1 binds to these receptors on the cell surface, it induces a conformational change that activates the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[5] The resulting increase in intracellular cAMP can be quantified using various detection technologies, providing a direct measure of receptor activation.
This application note will focus on a common and highly sensitive method: a competitive immunoassay format. In this setup, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. A decrease in the signal from the labeled tracer is therefore proportional to the amount of cAMP produced by the cells, allowing for the generation of dose-response curves and the determination of agonist potency (EC50).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular events and the overall experimental process.
Caption: EP2/EP4 receptor signaling pathway leading to cAMP production.
Caption: Experimental workflow for a cAMP accumulation assay.
Detailed Application Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific assay kit used.
Materials and Reagents
-
Cells: A cell line endogenously or recombinantly expressing the human EP2 or EP4 receptor (e.g., HEK293, CHO cells).
-
16-phenyl tetranor PGE1: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -80°C.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plate: 96- or 384-well solid white or black plates suitable for luminescence or fluorescence detection.
-
Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS) with a low percentage of BSA.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[8]
-
Positive Control: Forskolin, a direct activator of adenylyl cyclase.[9][10]
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., AlphaScreen, HTRF, GloSensor).[9][11][12] Follow the manufacturer's instructions for reagent preparation.
Experimental Procedure
Day 1: Cell Seeding
-
Cell Culture Maintenance: Culture cells according to standard protocols, ensuring they are in a logarithmic growth phase and healthy.[13][14]
-
Cell Harvesting: Gently detach adherent cells using a cell dissociation reagent. For suspension cells, collect them directly.
-
Cell Counting and Plating: Perform a cell count and assess viability. Seed the cells into the assay plate at a pre-optimized density.[14] The optimal seeding density should be high enough for a robust signal but avoid over-confluence.[14] Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.[15]
Day 2: cAMP Accumulation Assay
-
Prepare Reagents:
-
Prepare serial dilutions of 16-phenyl tetranor PGE1 in stimulation buffer. A typical concentration range to start with is 10⁻¹² M to 10⁻⁵ M.
-
Prepare a solution of the positive control, forskolin (e.g., 10 µM final concentration).
-
Prepare the stimulation buffer containing a PDE inhibitor like IBMX (e.g., 500 µM final concentration). Warm all buffers to 37°C.
-
-
Pre-incubation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed stimulation buffer.
-
Add the stimulation buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at 37°C.[9] This step allows the PDE inhibitor to enter the cells and prevent the degradation of newly synthesized cAMP.
-
-
Cell Stimulation:
-
Add the various concentrations of 16-phenyl tetranor PGE1, forskolin (positive control), and vehicle (negative control) to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal time (typically 15-60 minutes). The incubation time should be optimized to capture the peak cAMP signal.
-
-
Cell Lysis and cAMP Detection:
-
Following stimulation, lyse the cells according to the cAMP assay kit manufacturer's protocol. This step releases the intracellular cAMP.
-
Add the detection reagents from the kit to the cell lysates. These reagents typically include the labeled cAMP tracer and the anti-cAMP antibody.
-
Incubate the plate as recommended by the manufacturer to allow the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate on a microplate reader compatible with the detection technology (e.g., luminometer, fluorescence reader).
-
Data Analysis
-
Generate a Standard Curve: If your assay kit requires it, create a standard curve using known concentrations of cAMP.
-
Normalize Data: The raw data (e.g., luminescence or fluorescence units) is typically inversely proportional to the amount of cAMP. Convert the raw data to cAMP concentrations using the standard curve.
-
Construct Dose-Response Curves: Plot the cAMP concentration against the logarithm of the 16-phenyl tetranor PGE1 concentration.
-
Determine EC50: Fit the dose-response curve to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which represents the concentration of 16-phenyl tetranor PGE1 that produces 50% of the maximal response.
Expected Results and Troubleshooting
| Parameter | Expected Outcome with 16-phenyl tetranor PGE1 | Potential Issues & Solutions |
| Dose-Response | A sigmoidal curve with increasing cAMP levels corresponding to higher concentrations of the agonist. | No response: Check cell health and receptor expression. Verify the activity of 16-phenyl tetranor PGE1. High background: Optimize cell seeding density and PDE inhibitor concentration. |
| EC50 Value | The EC50 value will reflect the potency of 16-phenyl tetranor PGE1 at the EP2/EP4 receptor in your cell system. | Variable EC50: Ensure consistent cell passage number, seeding density, and assay timing.[16] Check for compound degradation. |
| Positive Control | Forskolin should induce a robust increase in cAMP, confirming the integrity of the adenylyl cyclase and the assay system. | Low forskolin response: Indicates a problem with the cells or the assay reagents, not the specific agonist. |
| Negative Control | The vehicle control should show a basal level of cAMP. | High signal in negative control: May indicate cell stress or issues with the assay buffer. |
Conclusion: A Powerful Tool for EP Receptor Research
The use of 16-phenyl tetranor PGE1 in cAMP accumulation assays provides a highly effective and quantitative method for studying the activation of EP2 and EP4 receptors. This approach is invaluable for screening compound libraries, characterizing the pharmacology of novel ligands, and elucidating the role of EP receptor signaling in various physiological and disease states. By following the detailed protocol and considering the key optimization parameters outlined in this application note, researchers can generate reliable and reproducible data to advance their drug discovery and basic research programs.
References
-
PerkinElmer. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit. Bio-protocol. Retrieved from [Link]
-
Roderick, J. E., et al. (2020). Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death. Blood, 136(10), 1195–1207. Retrieved from [Link]
-
Li, T., et al. (2018). Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway. Oncology Reports, 39(3), 1233-1242. Retrieved from [Link]
-
Markiewski, M. M., & DeAngelis, R. A. (2020). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Frontiers in Immunology, 11, 137. Retrieved from [Link]
-
Schetters, S. T. T., et al. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology, 12, 629671. Retrieved from [Link]
-
Van der Wijk, A. E., et al. (2013). The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle. International Journal of Molecular Sciences, 14(4), 6773–6791. Retrieved from [Link]
-
DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
Massive Bio. (2026, January 11). PGE1. Retrieved from [Link]
-
Bundy, G. L., et al. (1982). Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. Prostaglandins, 24(4), 585-591. Retrieved from [Link]
-
Christov, P. P., et al. (2020). Synthesis of tetranor-PGE1: A urinary metabolite of prostaglandins E1 and E2. Tetrahedron Letters, 61(25), 152011. Retrieved from [Link]
-
Kollar, B., et al. (2018). The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. Scientific Reports, 8(1), 16409. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). EP4 receptor. Retrieved from [Link]
-
Christov, P. P., et al. (2020). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. Tetrahedron Letters, 61(25), 152011. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin EP4 receptor. Retrieved from [Link]
-
Calebiro, D., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLoS Biology, 7(8), e1000172. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin E1. Retrieved from [Link]
-
Cheng, X., et al. (2008). Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development. Physiological Reviews, 88(3), 771–824. Retrieved from [Link]
Sources
- 1. Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. massivebio.com [massivebio.com]
- 6. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 7. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
- 11. GloSensor™ cAMP Assay Protocol [promega.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. marinbio.com [marinbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 16. promegaconnections.com [promegaconnections.com]
Application Notes & Protocols: Solvent Evaporation Techniques for Prostaglandin Analogs
Abstract
Prostaglandin analogs are a critical class of lipid compounds used in a wide range of therapeutic areas, most notably in ophthalmology for the treatment of glaucoma.[1][2][3] Their inherent chemical instability, particularly susceptibility to hydrolysis and degradation, presents significant challenges during pharmaceutical development and manufacturing.[4] A crucial step in their synthesis and purification is the removal of organic solvents. This application note provides a comprehensive guide to solvent evaporation techniques tailored for the delicate nature of prostaglandin analogs. We will explore the principles behind various methods, offer detailed protocols, and present a logical framework for selecting the most appropriate technique to ensure the integrity and potency of the final active pharmaceutical ingredient (API).
The Challenge: Instability of Prostaglandin Analogs
Prostaglandins are derivatives of fatty acids and are characterized by a unique cyclopentanone nucleus with two side chains.[5] Many prostaglandin analogs are synthesized as prodrugs, often as esters, to enhance their therapeutic efficacy.[2][6][7] However, this ester linkage is also a primary site of degradation through hydrolysis.[4][6]
Several factors can compromise the stability of these molecules:
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
pH: Prostaglandin analogs often have a narrow pH range for optimal stability.[4]
-
Moisture: The presence of water can lead to hydrolysis of ester-containing analogs.[8]
-
Light: Some analogs are photosensitive and can degrade upon exposure to light.[8]
-
Oxygen: Oxidation can be a concern for these unsaturated compounds.
Given these sensitivities, the choice of solvent evaporation technique is not trivial. An inappropriate method can lead to significant loss of the active compound, the formation of impurities, and ultimately, a compromised final product.
Overview of Solvent Evaporation Techniques
The primary goal of solvent evaporation is to remove the solvent efficiently without damaging the heat-sensitive prostaglandin analog. This is typically achieved by manipulating temperature and pressure to lower the solvent's boiling point.[9] The most common techniques employed are Rotary Evaporation, Centrifugal Vacuum Concentration, and Nitrogen Blowdown.
Comparative Analysis of Techniques
The selection of an appropriate solvent evaporation method depends on several factors, including sample volume, solvent boiling point, and the number of samples to be processed. The table below provides a comparative overview of the three main techniques.
| Feature | Rotary Evaporation | Centrifugal Vacuum Concentration | Nitrogen Blowdown |
| Principle | Reduced pressure, heating, and rotation to increase surface area. | Centrifugal force, vacuum, and heat to prevent bumping and evaporate solvent.[10][11] | A stream of inert nitrogen gas to lower vapor pressure above the sample.[12][13] |
| Typical Volume | > 50 mL[14] | < 50 mL[14] | Small volumes, typically in vials or microplates.[15][16] |
| Heat Sensitivity | Good for heat-sensitive compounds due to low-temperature evaporation.[9] | Excellent for heat-sensitive samples; evaporation occurs at low temperatures.[11] | Gentle, but can be combined with mild heat to speed up the process.[12][13] |
| Throughput | Single sample at a time.[14] | Multiple small-volume samples simultaneously.[10] | Can be configured for single or multiple samples.[13] |
| Solvent Bumping | Can be an issue, requires careful control of vacuum and rotation speed.[17] | Centrifugal force prevents bumping and sample loss.[10][14] | Not applicable. |
| Ideal For | Large-scale synthesis and purification. | Processing many small samples from parallel synthesis or screening. | Concentrating small, volatile samples prior to analysis.[15] |
Detailed Protocols
The following protocols are provided as a starting point and should be optimized for the specific prostaglandin analog and solvent system being used.
Protocol 1: Rotary Evaporation for a Scale-Up Batch
This protocol is suitable for removing solvent from a larger volume of a prostaglandin analog solution, for instance, post-synthesis workup.
Materials:
-
Rotary evaporator with a vacuum pump and recirculating chiller.[18]
-
Round-bottom flask appropriately sized for the sample volume.
-
Heating bath.
-
Solvent trap.[18]
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry to prevent contamination and hydrolysis.
-
Transfer the prostaglandin analog solution to the round-bottom flask. Do not fill the flask more than half full to prevent bumping.
-
-
System Setup:
-
Attach the flask to the rotary evaporator.
-
Set the chiller to a temperature at least 20°C below the boiling point of the solvent at the intended vacuum pressure. A common guideline is the "Delta 20" rule, where the heating bath is 20°C warmer than the desired vapor temperature, and the condenser is 20°C cooler.[9]
-
Set the heating bath temperature. For most organic solvents used in prostaglandin synthesis (e.g., ethyl acetate, dichloromethane), a bath temperature of 30-40°C is a safe starting point.
-
-
Evaporation:
-
Begin rotating the flask at a moderate speed (e.g., 100-150 rpm) to create a thin film of the solution on the flask's inner surface, which increases the surface area for evaporation.[17]
-
Gradually apply the vacuum. Monitor the solution for any signs of bumping. If bumping occurs, slightly reduce the vacuum.
-
Continue the evaporation until all the solvent is removed. The prostaglandin analog will remain as a film or solid in the flask.
-
-
Completion and Sample Recovery:
-
Once the evaporation is complete, slowly release the vacuum.
-
Stop the rotation and remove the flask from the heating bath.
-
The purified prostaglandin analog can now be reconstituted in a suitable solvent for storage or further processing.
-
Protocol 2: Centrifugal Vacuum Concentration for Multiple Small Samples
This method is ideal for evaporating solvents from multiple, small-volume samples, such as those from parallel synthesis or high-throughput screening.
Materials:
-
Centrifugal vacuum concentrator with an integrated vacuum pump and cold trap.
-
Appropriate rotor for the sample tubes (e.g., microcentrifuge tubes, vials).[19]
-
Sample tubes compatible with the solvent being used.
Procedure:
-
Sample Loading:
-
Pipette the prostaglandin analog solutions into the appropriate tubes.
-
Place the tubes in the rotor, ensuring the rotor is balanced.
-
-
Program Settings:
-
Select a pre-programmed method or manually set the parameters.
-
Set the heating temperature. For sensitive compounds, starting at a low temperature (e.g., 30°C) is recommended.[19]
-
Set the desired vacuum level. The appropriate vacuum will depend on the solvent's boiling point.
-
-
Concentration:
-
Start the centrifugal concentrator. The system will apply the vacuum and begin spinning the rotor. The combination of centrifugal force and vacuum allows for efficient evaporation without bumping.[10][11]
-
The run will automatically stop once the pre-set time is reached or the system detects that the samples are dry.
-
-
Sample Retrieval:
-
Vent the chamber to release the vacuum.
-
Carefully remove the tubes containing the concentrated prostaglandin analog.
-
Protocol 3: Nitrogen Blowdown for Final Concentration
Nitrogen blowdown is a gentle technique often used for the final concentration step or for very small sample volumes.[12]
Materials:
-
Nitrogen blowdown evaporator with a heated block or water bath.[12][13]
-
A supply of high-purity nitrogen gas.
-
Vials or tubes containing the prostaglandin analog solution.
Procedure:
-
Setup:
-
Place the sample vials in the heated block or water bath. Set the temperature to be slightly below the solvent's boiling point to gently accelerate evaporation.[12]
-
Position the needles of the nitrogen evaporator just above the surface of the liquid in each vial.
-
-
Evaporation:
-
Start a gentle flow of nitrogen gas. The stream of nitrogen displaces the solvent vapor above the liquid, reducing the partial pressure and speeding up evaporation.[12][13]
-
Visually monitor the evaporation process. It is crucial to stop the process as soon as the solvent has evaporated to avoid over-drying and potential degradation of the sample.[20]
-
-
Completion:
-
Once the samples are dry, turn off the nitrogen flow.
-
Remove the vials from the evaporator.
-
Workflow and Decision Making
The selection of the appropriate solvent evaporation technique is a critical decision in the handling of prostaglandin analogs. The following diagrams illustrate a typical workflow and a decision-making tree to guide the researcher.
Caption: A typical experimental workflow for the synthesis and purification of prostaglandin analogs, highlighting the central role of the solvent evaporation step.
Sources
- 1. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ephor.nl [ephor.nl]
- 9. How vacuum supports rotary evaporation | VACUUBRAND [vacuubrand.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. blog.organomation.com [blog.organomation.com]
- 13. gcms.cz [gcms.cz]
- 14. hinotek.com [hinotek.com]
- 15. lcms.cz [lcms.cz]
- 16. Compact Nitrogen Blowdown Evaporator | Lab Manager [labmanager.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. labuniquely.com [labuniquely.com]
- 19. Eppendorf Concentrator plus Vacuum Centrifuge | Eppendorf [eppendorf.com]
- 20. lcms.labrulez.com [lcms.labrulez.com]
Troubleshooting & Optimization
troubleshooting precipitation of 16-phenyl tetranor PGE1 in aqueous buffers
Technical Support Center: 16-Phenyl Tetranor PGE1 Formulation & Handling
Executive Summary
16-phenyl tetranor Prostaglandin E1 (16-phenyl tetranor PGE1) is a synthetic analog of PGE1 characterized by enhanced metabolic stability but significant lipophilicity.[1] Users frequently encounter precipitation when transitioning from organic stock solutions to aqueous experimental buffers. This guide provides a definitive protocol to maintain solubility, ensuring bioavailability and experimental reproducibility.
Part 1: The Physicochemical Reality
To troubleshoot effectively, you must understand the molecule's behavior. 16-phenyl tetranor PGE1 is a hydrophobic organic acid.[1]
| Property | Specification | Implications for Handling |
| Lipophilicity | High (LogP > 3) | Insoluble in water without organic co-solvents.[1] |
| Aqueous Solubility | ~0.5 - 0.8 mg/mL (Max) | Exceeding this limit guarantees precipitation.[1] |
| Organic Solubility | >50 mg/mL (DMSO/Ethanol) | Excellent for stock solutions.[1] |
| Chemical Stability | Acid/Base Labile | Degrades to PGA/PGB series at pH > 7.[1][2]4. |
| Surface Adsorption | High | Adheres to polypropylene/polystyrene plastics. |
Part 2: Master Protocol for Solubilization
The Golden Rule: Never attempt to dissolve the crystalline solid directly into an aqueous buffer. You must use the "Solvent Shift" method.
Step-by-Step Workflow
-
Preparation of Stock Solution (Root Cause of 80% of Failures):
-
Dissolve the neat oil/crystalline solid in 100% Ethanol or DMSO .
-
Target Concentration: 10 mg/mL or higher.
-
Why? High concentration stocks allow you to add minimal volume to your buffer, keeping the final organic solvent concentration low (<0.1%).[1]
-
-
The Critical Dilution Step:
-
Prepare your aqueous buffer (e.g., PBS pH 7.2).[1][3][4][5] Ensure it is at Room Temperature (RT). Cold buffers decrease kinetic solubility.
-
Technique: While vortexing the buffer gently, add the stock solution dropwise.
-
Why? Rapid dispersion prevents the formation of "micro-nucleation sites" where the drug concentration locally exceeds the solubility limit.
-
-
Final Concentration Check:
-
Ensure the final concentration in the aqueous buffer does not exceed 0.5 mg/mL .
-
If you need higher concentrations, you must use solubility enhancers (see Advanced Formulations).[1]
-
Visualization: The Solubilization Pathway
Caption: Figure 1. Kinetic solubilization workflow. Success depends on rapid dispersion and adhering to the thermodynamic solubility limit (<0.5 mg/mL).
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "My solution turned cloudy immediately upon adding the stock."
Diagnosis: You likely exceeded the aqueous solubility limit or created a "solvent shock."
-
The Science: When a drop of DMSO stock hits water, the DMSO diffuses away rapidly. If the PGE1 molecules are left behind in a concentration higher than 0.8 mg/mL, they aggregate instantly.[1]
-
Solution:
Scenario B: "The solution was clear, but precipitated after freezing and thawing."
Diagnosis: Nucleation during phase transition.
-
The Science: As water freezes, pure ice crystals form, pushing solutes into a hyper-concentrated "freeze-concentrate" liquid phase.[1] This forces the PGE1 out of solution. Upon thawing, it does not re-dissolve because re-dissolution requires energy (heat/mixing) that isn't passively present.[1]
-
Solution:
Scenario C: "I lost biological activity even though the solution looks clear."
Diagnosis: Surface Adsorption (The "Invisible Precipitation").
-
The Science: Lipophilic prostaglandins adhere aggressively to polypropylene (standard Falcon tubes/Eppendorfs) and polystyrene. At low nanomolar concentrations, up to 50% of your drug can be lost to the tube walls.
-
Solution:
Part 4: Advanced Formulations
If your experiment requires concentrations >1.0 mg/mL, simple buffer dissolution will fail.[1] You must use an encapsulation strategy.
| Method | Protocol | Max Conc. Achievable |
| Cyclodextrin Complex | Dissolve Methyl-β-cyclodextrin (MβCD) in PBS (50 mM). Add PGE1 stock to this solution. | ~2 - 5 mg/mL |
| Liposomes | Co-dissolve PGE1 with lipids (DOPC) in chloroform, dry to film, rehydrate with PBS.[1] | >5 mg/mL |
Decision Tree for Troubleshooting
Caption: Figure 2. Diagnostic logic tree for isolating the cause of instability or loss of potency.
References
-
Cayman Chemical. Product Information: 16-phenoxy tetranor Prostaglandin F2α.[1][4] (Demonstrates solubility limits for 16-phenyl/phenoxy analogs: ~0.8 mg/mL in PBS).
-
Cayman Chemical. Product Information: Prostaglandin E1. (Establishes base-catalyzed degradation and organic solubility profiles). [1]
-
Stehle, R. G. (1982).[1] Physical chemistry, stability, and handling of prostaglandins E2, F2alpha, and E1. Methods in Enzymology, 86, 436–458.[1] (Foundational text on PGE adsorption to plastics and pH stability).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Reference for using cyclodextrins to solubilize lipophilic drugs).
Sources
distinguishing 16-phenyl tetranor PGE1 from 16-phenyl tetranor PGE2
Guide ID: TSC-PGE-48B Topic: Distinguishing 16-phenyl tetranor PGE₁ from 16-phenyl tetranor PGE₂ Senior Application Scientist: Dr. Gemini
Introduction
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the synthetic prostaglandin analogs 16-phenyl tetranor PGE₁ and 16-phenyl tetranor PGE₂. These compounds are structurally similar to endogenous prostaglandins but are designed for greater metabolic stability[1]. Their high degree of structural similarity presents a significant analytical challenge. This document offers a series of frequently asked questions (FAQs) and troubleshooting guides to ensure accurate differentiation, quantification, and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural difference between 16-phenyl tetranor PGE₁ and 16-phenyl tetranor PGE₂?
The core structural difference lies in the degree of unsaturation within the cyclopentanone ring's alpha-chain. 16-phenyl tetranor PGE₂ possesses a cis-double bond at the C5-C6 position, which is absent in 16-phenyl tetranor PGE₁. Both molecules share the same 16-phenyl tetranor omega-chain and a trans-double bond at the C13-C14 position. This single double bond difference is the key to their analytical separation.
Caption: Core structural difference between the two analogs.
Q2: What are the key physicochemical properties I should use for identification?
The most reliable distinguishing properties are their exact masses. The additional double bond in 16-phenyl tetranor PGE₂ results in a mass difference of 2.01565 Da compared to the PGE₁ analog. This difference is easily resolved by modern mass spectrometers.
| Property | 16-phenyl tetranor PGE₁ | 16-phenyl tetranor PGE₂ | Data Source(s) |
| Molecular Formula | C₂₂H₃₀O₅ | C₂₂H₂₈O₅ | [2][3] |
| Monoisotopic Mass | 374.20932 g/mol | 372.19367 g/mol | Calculated |
| [M-H]⁻ Ion (m/z) | 373.2015 | 371.1858 | Calculated |
Q3: Which analytical technique offers the most definitive and robust differentiation?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
-
Expertise & Experience: This technique provides two layers of specificity. First, High-Performance Liquid Chromatography (HPLC) separates the molecules in time based on subtle differences in their interaction with the stationary phase[4][5]. Second, tandem mass spectrometry (MS/MS) provides unambiguous identification based on the unique mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions[6][7]. This dual verification system is essential for publishing-quality data.
-
Trustworthiness: By monitoring specific precursor-to-product ion transitions (known as Multiple Reaction Monitoring or MRM), the method achieves exceptional sensitivity and selectivity, minimizing the risk of interference from complex biological matrices[8].
Q4: Can I use immunoassays like ELISA to distinguish between them?
It is highly inadvisable. Prostaglandin immunoassays rely on antibody recognition, which is based on the three-dimensional shape and epitope availability of the analyte. Given the minute structural difference between these two analogs, significant cross-reactivity is almost certain. An antibody raised against a PGE₂ core structure will likely bind to the PGE₁ analog with high affinity, leading to inaccurate and misleading quantification. For reliable results, a physical separation method like LC-MS/MS is required.
Troubleshooting Guide
Problem: My HPLC/UPLC analysis shows co-elution or a single broad peak for my PGE₁ and PGE₂ analog standards.
Causality: The high structural similarity of these isomers means they have very similar polarities, making chromatographic separation challenging. Co-elution occurs when the chosen analytical method lacks sufficient resolving power.
Solutions:
-
Optimize the Mobile Phase Gradient:
-
Action: Decrease the gradient slope. A slower, more shallow gradient provides more time for the column to interact differently with the two analytes, improving resolution.
-
Rationale: The C5-C6 double bond in the PGE₂ analog makes it slightly less polar than the PGE₁ analog. In a reversed-phase system (like C18), the more polar compound (PGE₁) will elute slightly earlier. A shallow gradient exaggerates this small difference.
-
-
Modify the Mobile Phase Additive:
-
Action: Ensure a low concentration of an acidic modifier (e.g., 0.1% formic acid or 0.1% acetic acid) is present in both mobile phase reservoirs[4].
-
Rationale: Prostaglandins are carboxylic acids. The acidic modifier protonates the carboxyl group, suppressing its ionization and leading to sharper, more symmetrical peaks and improved retention on a reversed-phase column.
-
-
Reduce the Column Temperature:
-
Action: Lower the column oven temperature from 40°C to 25-30°C.
-
Rationale: Lowering the temperature can sometimes enhance the subtle molecular interactions that drive separation, although it may also increase analysis time and backpressure.
-
-
Select a High-Resolution Column:
-
Action: Use a column with a smaller particle size (e.g., ≤1.8 µm) and a longer length (100-150 mm).
-
Rationale: Smaller particles provide a greater surface area and more theoretical plates, leading to higher separation efficiency and sharper peaks, which is critical for resolving closely related isomers[6].
-
Problem: I am using LC-MS, and while I see two different parent masses, I'm not confident in my peak assignments. How can I confirm the identity of each peak?
Causality: Relying on parent mass alone is insufficient for isomeric compounds that may have unexpected retention behavior. Definitive confirmation requires structural information from fragmentation patterns.
Solutions:
-
Perform Tandem Mass Spectrometry (MS/MS):
-
Action: Isolate the parent ions (m/z 373.2 for PGE₁ analog, 371.2 for PGE₂ analog) in the first quadrupole and fragment them. Analyze the resulting product ion spectra.
-
Rationale: The fragmentation patterns will be different due to the C5-C6 double bond in the PGE₂ analog. Based on the known fragmentation of PGE₂, characteristic losses of water (-18 Da) and the cleavage of the carboxylic acid chain are expected[7]. The fragmentation of the C5-C6 bond region in the PGE₂ analog will produce unique ions not seen in the PGE₁ analog's spectrum.
-
-
Create a Fragmentation Library:
-
Action: Inject certified reference standards for each compound individually to obtain their respective retention times and MS/MS spectra under your specific experimental conditions.
-
Rationale: An in-house library of standards is the most trustworthy method for self-validation. It allows you to confirm both the elution order and the fragmentation fingerprint, eliminating any ambiguity in peak identification from mixed samples.
-
Workflow for Definitive Identification
Caption: A logical workflow for unambiguous identification.
Recommended Protocol: UPLC-MS/MS Method
This protocol provides a robust starting point for the separation and quantification of 16-phenyl tetranor PGE₁ and 16-phenyl tetranor PGE₂. Note: This method should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (from cell culture supernatant):
-
Add four volumes of ice-cold ethanol to one volume of supernatant to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
2. UPLC Conditions:
-
Column: C18 reversed-phase, 1.8 µm particle size, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 25% B
-
8.0 min: 65% B (linear ramp)
-
8.1 min: 95% B (wash)
-
9.0 min: 95% B (hold)
-
9.1 min: 25% B (re-equilibration)
-
12.0 min: End of run
-
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| 16-phenyl tetranor PGE₁ | 373.2 | To be determined empirically | To be determined empirically | ~15-25 |
| 16-phenyl tetranor PGE₂ | 371.2 | 271.2 | 189.1 | ~15-25 |
Note on MS/MS transitions: The transitions for the PGE₂ analog are inferred from published data on PGE₂[7][9]. The optimal product ions and collision energies for both analytes must be determined empirically by infusing pure standards into the mass spectrometer. The quantifier ion should be the most abundant and stable fragment, while the qualifier is a secondary fragment used for identity confirmation.
References
-
Johnson, M.R., Schaaf, T.K., Constantine, J.W., et al. (1980). Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-ω-tetranor PGE2. Prostaglandins, 20(3), 515-520. [Link]
-
Zakar, T., & Olson, D. M. (1988). Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography. Prostaglandins, 36(5), 585-596. [Link]
-
Gotti, R., Fiori, J., Bartolini, M., & Cavrini, V. (2004). Analysis of prostaglandin E1 and related impurities by mixed aqueous-organic capillary electrophoresis. Journal of Chromatography A, 1047(2), 249-257. [Link]
-
Enesei, M., Takács, L., Tormási, E., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Periodica Polytechnica Chemical Engineering, 64(4), 514-522. [Link]
-
Doneanu, C., & Nohail, A. (2001). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 849-858. [Link]
-
Nagayo, K., & Mizuno, N. (1979). Separation of prostaglandins E1, E2, F1 and F2 by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 178(1), 347-349. [Link]
-
Quality Control Chemicals Inc. (n.d.). 16-phenyl tetranor Prostaglandin E1. Retrieved February 22, 2026, from [Link]
-
Hansson, G. (2015). Literature study for selection of methods for analysing challenging oxidised lipids. Diva-portal.org. [Link]
-
Prasain, J. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. SlideShare. [Link]
-
Huang, H., Wang, Y., Yang, M., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to... Frontiers in Pharmacology, 16, 1595059. [Link]
-
Baker, R. P., et al. (2018). Comprehensive profiling of prostaglandins in human ovarian follicular fluid using mass spectrometry. Reproductive Biology and Endocrinology, 16(1), 1-13. [Link]
Sources
- 1. 16-PHENYL TETRANOR PROSTAGLANDIN E2 | 38315-44-5 [chemicalbook.com]
- 2. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 3. echemi.com [echemi.com]
- 4. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. uab.edu [uab.edu]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vehicle Control for 16-phenyl tetranor PGE1 Experiments
Welcome to the dedicated support center for researchers utilizing 16-phenyl tetranor PGE1. This guide is structured to provide rapid, actionable solutions to common challenges encountered during experimental setup, with a focus on the critical, yet often overlooked, aspect of vehicle selection and control. As a stable analog of Prostaglandin E1 (PGE1), 16-phenyl tetranor PGE1 offers enhanced metabolic stability, making it a valuable tool for investigating prostaglandin signaling pathways. However, its lipophilic nature necessitates careful formulation to ensure solubility, stability, and bioavailability without introducing confounding artifacts from the vehicle itself.
This resource is designed to move beyond simple protocols, offering insights into the causality behind our recommendations to empower you to design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and preparation of 16-phenyl tetranor PGE1.
Question: What is the best solvent for preparing my initial high-concentration stock solution of 16-phenyl tetranor PGE1?
Answer: Due to its lipophilic structure, 16-phenyl tetranor PGE1 is practically insoluble in purely aqueous solutions. For initial stock preparation, an anhydrous organic solvent is required. We recommend using either 100% ethanol or dimethyl sulfoxide (DMSO) . Prostaglandin E1 and its analogs typically exhibit high solubility in these solvents, often up to 50 mg/mL.[1] Always use a high-purity, anhydrous grade of solvent to prevent premature degradation of the compound.
Question: How should I store the solid compound and the stock solution?
Answer:
-
Solid Compound: Store the lyophilized powder of 16-phenyl tetranor PGE1 at -20°C. When stored correctly, it should be stable for at least two years.[1]
-
Organic Stock Solution: Once dissolved in anhydrous ethanol or DMSO, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture. While stable for months, we recommend preparing fresh stock solutions every 1-2 months for maximum efficacy.
Question: I need to make a working solution for my in vitro (cell culture) experiment. How do I dilute the organic stock solution into my aqueous culture medium?
Answer: This is a critical step where precipitation often occurs. The key is to dilute the organic stock solution into your aqueous buffer or culture medium immediately before use. Never store aqueous solutions of prostaglandins for more than a day, as they are prone to hydrolysis and degradation.[1]
To avoid precipitation, add the small volume of organic stock directly into the larger volume of aqueous medium while vortexing or stirring vigorously. This rapid dispersal prevents the compound from "crashing out" of solution. Ensure the final concentration of the organic solvent in your culture medium is minimal (see table below) to avoid solvent-induced cytotoxicity or off-target effects.
Question: What is the appropriate vehicle control for my experiments?
Answer: Your vehicle control must contain the same final concentration of all solvent(s) used to dissolve and dilute the 16-phenyl tetranor PGE1. For example, if you dissolve your compound in DMSO and then dilute it 1:1000 into cell culture medium, your vehicle control is a 1:1000 dilution of DMSO in the same culture medium. This is the only way to definitively attribute the observed biological effects to the prostaglandin analog and not the solvent. Several in vivo studies have successfully used a 10% DMSO solution in saline as a vehicle control.[2][3][4][5]
Question: Can the vehicle (e.g., DMSO, ethanol) have biological effects on its own?
Answer: Absolutely. Organic solvents can have significant physiological effects, even at low concentrations.[1] DMSO is known to influence cell differentiation, inflammation, and membrane permeability, while ethanol can impact cell signaling and metabolism. It is imperative to keep the final concentration of the organic solvent in your assay as low as possible and to always include a properly matched vehicle control group.
| Solvent | Recommended Max. Final Concentration (in vitro) | Potential Off-Target Effects |
| DMSO | ≤ 0.1% (v/v) | Changes in gene expression, cytotoxicity, anti-inflammatory effects, altered membrane potential. |
| Ethanol | ≤ 0.1% (v/v) | Cytotoxicity, oxidative stress, modulation of receptor activity (e.g., GABA, NMDA). |
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My working solution is cloudy or has visible precipitate.
-
Question: I diluted my DMSO stock of 16-phenyl tetranor PGE1 into PBS, and it immediately turned cloudy. What went wrong?
-
Answer: This indicates that the compound has precipitated due to its low aqueous solubility. The final concentration of your compound likely exceeds its solubility limit in the aqueous buffer, or the dilution was not performed correctly.
-
Causality: When a concentrated solution of a lipophilic compound in an organic solvent is added to an aqueous buffer without sufficient energy (mixing), localized areas of high concentration form. The compound rapidly comes out of solution before it can disperse.
-
Solution & Protocol Validation:
-
Verify Final Concentration: Ensure your target concentration is achievable. If working at very high concentrations, you may need to incorporate a solubilizing agent like a surfactant (e.g., Polysorbate 80), though this adds another variable to your control.[6]
-
Improve Dilution Technique: Warm the aqueous buffer to 37°C to slightly increase solubility. While vortexing the buffer, add the stock solution dropwise or as a very slow stream. This ensures immediate dispersal.
-
Increase Co-Solvent Percentage: If precipitation persists, you may need to slightly increase the final percentage of your organic solvent. However, this must be balanced against the risk of solvent toxicity. Run a pilot experiment to test a range of final solvent concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5%) for effects on cell viability or your primary endpoint in the absence of the drug.
-
-
Problem: I am seeing inconsistent results or no biological effect.
-
Question: My experiment is not showing the expected dose-response to 16-phenyl tetranor PGE1. Is my compound inactive?
-
Answer: While compound degradation is possible, inconsistent results are often linked to preparation, storage, or experimental design.
-
Causality & Troubleshooting Steps:
-
Compound Degradation: Prostaglandins are sensitive to pH. Avoid basic solutions (pH > 7.4), which can rapidly degrade the compound.[1] Ensure your aqueous buffer is at a physiological pH (typically 7.2-7.4) or slightly acidic, where stability is greater.[7]
-
Adsorption to Plastics: Lipophilic compounds like prostaglandins can adsorb to the surface of plastic labware (e.g., pipette tips, microfuge tubes, well plates), reducing the effective concentration in your solution. To mitigate this, consider using low-adhesion polypropylene plastics or pre-rinsing tips and tubes with the final working solution.
-
Improper Storage of Aqueous Solutions: Are you preparing your aqueous working solution fresh for every experiment? Storing diluted aqueous solutions, even at 4°C, is not recommended for more than a single day.[1]
-
Self-Validation Check: To confirm the biological activity of your stock, perform a simple, rapid validation assay if one is available for your system. This could be a functional assay (e.g., measuring cAMP levels) or a simple viability test where a known effect is expected.
-
-
Problem: My vehicle control group is showing a biological response.
-
Question: The cells in my vehicle control group (0.1% DMSO) are behaving differently from the untreated (media only) control group. How do I interpret my results?
-
Answer: This indicates that the solvent is not inert in your experimental system at the concentration used.
-
Causality: The solvent is eliciting a physiological response. This is a common issue, and it underscores why the vehicle-treated group, not the untreated group, is the correct baseline for comparison with the drug-treated group.
-
Solution & Protocol Validation:
-
Prioritize the Vehicle Control: For data analysis, the effects of 16-phenyl tetranor PGE1 should always be calculated relative to the vehicle control group, not the media-only group. The effect of the drug is the difference between the (Drug + Vehicle) group and the Vehicle group.
-
Reduce Solvent Concentration: The best solution is to redesign your experiment to use a lower final solvent concentration. Perform a dose-response curve with the vehicle alone (e.g., 0.01%, 0.05%, 0.1%, 0.5% DMSO) to find the highest concentration that does not produce a significant effect on your primary endpoint (a No-Observed-Adverse-Effect Level, or NOAEL, for your specific assay).
-
Switch Solvents: In rare cases, a system may be uniquely sensitive to one solvent. You could test an alternative, such as ethanol, to see if it is more inert in your model.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of 16-phenyl tetranor PGE1 (MW: 374.5 g/mol ) needed. For 1 mL of a 10 mM stock, you need 0.3745 mg.
-
Aliquot Solvent: In a sterile environment, add 1 mL of anhydrous, high-purity DMSO to a sterile, low-adhesion polypropylene tube.
-
Dissolution: Carefully add the weighed compound to the DMSO.
-
Mix Thoroughly: Cap the tube tightly and vortex at high speed for 1-2 minutes until the solid is completely dissolved. A brief sonication can assist if needed.
-
Aliquot and Store: Dispense into single-use aliquots (e.g., 20 µL) in low-adhesion tubes. Store immediately at -20°C.
Protocol 2: Preparation of 100 nM Working Solution for In Vitro Assay
This protocol creates a 100 nM working solution in 10 mL of cell culture medium with a final DMSO concentration of 0.1%.
-
Pre-warm Medium: Warm 10 mL of your desired cell culture medium or buffer to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first dilute your 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Place the 10 mL of pre-warmed medium on a vortex mixer set to a medium speed.
-
Using the 1 mM intermediate stock, pipette 10 µL and dispense it slowly into the vortexing medium. (This constitutes a 1:1000 dilution, resulting in a 1 µM final drug concentration. Adjust volume as needed for your target concentration). Correction for 100 nM: Use 1 µL of the 1mM stock or 10 µL of a 100 µM intermediate stock. Let's correct the protocol for clarity.
-
Corrected Step 3: Prepare a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in DMSO.
-
Corrected Step 4: Place the 10 mL of pre-warmed medium on a vortex mixer. Pipette 10 µL of the 100 µM intermediate stock and dispense it slowly into the vortexing medium. This 1:1000 dilution yields a final concentration of 100 nM. The final DMSO concentration will be negligible if the intermediate dilution is done in aqueous buffer, but for consistency, doing it in DMSO and noting the final concentration is best practice. Let's simplify for the user.
-
Revised Protocol for 100 nM:
-
Pre-warm 10 mL of medium to 37°C.
-
Thaw one aliquot of your 10 mM stock solution.
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of DMSO. This creates a 100 µM solution.
-
Place the 10 mL of medium on a vortex mixer set to medium speed.
-
Pipette 10 µL of the 100 µM intermediate solution and dispense it directly into the vortexing medium.
-
This yields a final drug concentration of 100 nM and a final DMSO concentration of 0.1%.
-
-
-
Use Immediately: Use this freshly prepared working solution for your experiment without delay.
Section 4: Scientific Background & Visualizations
Understanding the mechanism of action and the experimental workflow is key to troubleshooting.
PGE1 Signaling Pathway
16-phenyl tetranor PGE1 is an analog of PGE1 and is expected to act primarily through prostaglandin E (EP) receptors. PGE1 binding to its G-protein coupled receptors (GPCRs) typically activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] This increase in intracellular cAMP mediates a wide range of downstream effects, most notably the relaxation of smooth muscle cells.[8]
Caption: Simplified PGE1 signaling cascade via a Gs-coupled EP receptor.
Experimental Workflow and Control Logic
Proper experimental design requires parallel workflows for the treatment and vehicle control groups to isolate the effect of the active compound.
Caption: Logical workflow for a controlled experiment using a vehicle.
References
-
New Preservative-Free Formulation for the Enhanced Ocular Bioavailability of Prostaglandin Analogues in Glaucoma. MDPI. [Link]
-
PGE(2) receptor EP1 renders dopaminergic neurons selectively vulnerable to low-level oxidative stress and direct PGE(2) neurotoxicity. PubMed. [Link]
-
Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. PubMed. [Link]
-
Aqueous Prostaglandin Eye Drop Formulations. MDPI. [Link]
-
Prostaglandins. NCBI Bookshelf. [Link]
-
Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. PLOS One. [Link]
-
Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. PLOS One. [Link]
-
Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. PLOS. [Link]
-
Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. PubMed. [Link]
-
The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. PubMed. [Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PMC. [Link]
-
Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. bioRxiv. [Link]
-
PGE1. Massive Bio. [Link]
-
Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. PLOS ONE. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
Technical Support Center: High-Purity 16-phenyl tetranor Prostaglandin E1 Standards
Welcome to the technical support center for 16-phenyl tetranor Prostaglandin E1 (PGE1) standards. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines technical precision with practical, field-tested advice. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sourcing, handling, and utilizing this specific prostaglandin analog in their experiments.
Given that 16-phenyl tetranor PGE1 is a specialized synthetic analog of PGE1, some of its handling and stability characteristics are extrapolated from well-documented data on its parent compounds and similar structures.[1][2][3] This guide emphasizes the causal relationships behind each procedural step to empower you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - Sourcing & Initial Handling
This section addresses the most common initial questions regarding the acquisition and preparation of 16-phenyl tetranor PGE1 standards.
Question 1: How do I select a reputable supplier for high-purity 16-phenyl tetranor PGE1?
Answer: Selecting a supplier is a critical first step that directly impacts the reliability of your results. Look for suppliers who provide a comprehensive Certificate of Analysis (CofA) with each batch.
Key Supplier Selection Criteria:
-
Purity Verification: The CofA should specify the purity, typically ≥98% or higher, as determined by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Identity Confirmation: The supplier should confirm the compound's identity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Documentation and Support: Reputable suppliers offer detailed product information sheets and access to technical support.[5][6][7] Companies like Cayman Chemical and Quality Control Chemicals Inc. specialize in providing reference standards and are good starting points.[4][6]
-
Packaging and Formulation: The standard should be supplied in a stable formulation, often as a solid/lyophilized powder or in a non-aqueous solvent like methyl acetate or ethanol, packaged under an inert gas (e.g., argon) to prevent oxidation.[1][5][8]
Question 2: I've received my standard. What are the immediate steps for storage?
Answer: Prostaglandins are sensitive molecules.[1] Immediate and proper storage is crucial to maintain their integrity.
-
Default Storage: Unless the supplier specifies otherwise, store the standard at -20°C immediately upon receipt.[1][8] Some highly unstable compounds may even require -80°C, but -20°C is a common standard for prostaglandin analogs.
-
Inert Atmosphere: The product should be stored under an inert gas like argon and kept desiccated.[1]
-
Light Sensitivity: Protect the standard from light at all times.[1] Use amber vials or wrap containers in aluminum foil.
-
Formulation Matters: If supplied in an organic solvent, ensure the container is tightly sealed to prevent evaporation. If it is a lyophilized powder, protect it from moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (or as specified by supplier) | Minimizes chemical degradation and maintains long-term stability.[1][8] |
| Atmosphere | Inert Gas (e.g., Argon), Desiccated | Prevents oxidation and hydrolysis, which are primary degradation pathways.[1] |
| Light | Protected from light (Amber Vials) | Prevents photodegradation.[1] |
Question 3: What is the best solvent to prepare my initial stock solution?
Answer: The choice of solvent is critical for ensuring complete dissolution and stability. Direct preparation of aqueous solutions of prostaglandins is often difficult and not recommended for initial stock solutions.[1]
-
Primary Recommendation: Start with a high-purity organic solvent. Ethanol is an excellent first choice, as related prostaglandins like PGE1 are reported to be soluble in ethanol at concentrations greater than 100 mg/mL.[1] Other options include DMSO and dimethylformamide.[8]
-
Procedure: If the standard is supplied in a solvent like methyl acetate, it can be evaporated under a gentle stream of nitrogen, and the residue can then be redissolved in the solvent of your choice (e.g., ethanol).[8]
-
Inert Gas Purge: Before use, purging the solvent with an inert gas (nitrogen or argon) is a best practice to remove dissolved oxygen, which can degrade the prostaglandin.
The workflow below illustrates the decision process for preparing a stock solution.
Caption: Workflow for preparing a stable stock solution.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Question 4: My standard won't fully dissolve in the aqueous buffer for my assay. What should I do?
Answer: This is a common issue as prostaglandins are sparingly soluble in aqueous solutions.[8] Direct dilution of a highly concentrated organic stock into a buffer can cause the compound to precipitate.
Troubleshooting Steps:
-
Check pH: The stability of PGE1 is maximal between pH 6-7.[1] Extreme pH values can cause both precipitation and degradation. Ensure your buffer is within this range.
-
Slow Dilution: Do not add the organic stock directly to the full volume of the buffer. Instead, add the buffer slowly to the aliquot of the organic stock solution while gently vortexing. This gradual change in solvent polarity helps keep the compound in solution.[1]
-
Use a Surfactant: For certain applications, a small amount of a non-ionic surfactant (e.g., Tween® 20) in the aqueous buffer can help maintain solubility. However, you must first validate that the surfactant does not interfere with your assay.
-
Limit Aqueous Storage: Do not store diluted aqueous solutions of prostaglandins for more than one day, as both degradation and adsorption to container walls can occur.[8] Prepare them fresh for each experiment.
Question 5: I'm seeing significant variability or a loss of signal in my assay over time. What is the likely cause?
Answer: Signal loss and variability often point to compound degradation or inconsistent sample handling. Prostaglandins are susceptible to several degradation pathways.
Primary Causes and Solutions:
-
Chemical Instability: PGE1 is unstable in acidic or alkaline aqueous solutions.[1] Forced degradation studies on PGE1 show it can convert to PGA1 and other products.[9]
-
Solution: Strictly maintain the pH of your working solutions between 6 and 7.[1] Prepare fresh dilutions immediately before use.
-
-
Adsorption to Plastics: At dilute concentrations, prostaglandins can adsorb to the surface of certain plastic tubes, leading to a significant loss of material.[1]
-
Solution: Use silanized glass vials or low-adsorption polypropylene tubes for preparing and storing dilute standards. Teflon is also a suitable material.[1]
-
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.
-
Solution: After preparing your high-concentration organic stock, aliquot it into single-use volumes. This ensures you are always working with a fresh, uncompromised sample.
-
-
Oxidation: Exposure to air can cause oxidative degradation.
-
Solution: Keep solutions under an inert gas (argon or nitrogen) whenever possible, especially for long-term storage.
-
Caption: Key factors that can cause degradation of the standard.
Question 6: My quantitative results are inconsistent between experiments. How can I improve reproducibility?
Answer: Reproducibility in quantitative assays, such as LC-MS/MS or ELISA, depends on meticulous and consistent preparation of calibration standards.[10][11]
Improving Reproducibility:
-
Use a Freshly Prepared Standard Curve: Always prepare a new set of calibration standards from your stock solution for each experiment. Do not reuse a standard curve from a previous day.[12]
-
Matrix Matching: Whenever possible, prepare your calibration standards in the same biological matrix (e.g., cell culture medium, plasma) as your unknown samples.[10] This accounts for matrix effects that can suppress or enhance the analytical signal.
-
Internal Standards: For mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is the gold standard for quantitation.[10][13] This corrects for variations in sample extraction, processing, and instrument response.
-
Accurate Pipetting: Prostaglandins are potent, and assays are often run at very low concentrations (pg/mL to ng/mL).[10][14] Ensure your pipettes are calibrated, and use proper pipetting techniques, especially for serial dilutions.
The diagram below outlines a troubleshooting workflow for addressing inconsistent results.
Caption: A logical workflow for troubleshooting inconsistent results.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core procedures.
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
This protocol describes how to create a primary stock solution from a lyophilized powder.
Materials:
-
1 mg vial of 16-phenyl tetranor PGE1 standard
-
High-purity ethanol (≥99.5%)
-
Calibrated micropipettes
-
Sterile, silanized glass or low-adsorption polypropylene vials
-
Source of inert gas (Nitrogen or Argon)
Procedure:
-
Equilibration: Allow the vial of lyophilized standard to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Addition: Carefully open the vial. Using a calibrated pipette, add exactly 1.0 mL of high-purity ethanol to the vial.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If any particulate matter remains, briefly sonicate the vial in a room temperature water bath for 1-2 minutes. Visually inspect against a dark background to ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in low-adsorption vials.
-
Inert Gas Overlay: Before capping each aliquot, gently flush the headspace of the vial with nitrogen or argon gas.
-
Storage: Tightly cap the aliquots and store them immediately at -20°C, protected from light.
Protocol 2: Preparation of a Standard Curve for LC-MS or ELISA
This protocol describes the serial dilution of the stock solution to create a set of calibration standards.
Materials:
-
1 mg/mL stock solution (from Protocol 1)
-
Appropriate diluent (e.g., assay buffer, control cell culture media)
-
Calibrated micropipettes
-
Low-adsorption microcentrifuge tubes
Procedure:
-
Thaw Stock: Remove one single-use aliquot of the 1 mg/mL stock solution from the -20°C freezer. Allow it to thaw completely at room temperature.
-
Intermediate Dilution: Perform an initial large dilution to bring the concentration into a more manageable range. For example, add 10 µL of the 1 mg/mL stock to 990 µL of the diluent to create a 10 µg/mL intermediate standard. Vortex gently.
-
Serial Dilutions: Set up a series of labeled tubes. To create a curve from 100 ng/mL down to ~0.1 ng/mL:
-
Standard 1 (100 ng/mL): Add 10 µL of the 10 µg/mL intermediate standard to 990 µL of diluent.
-
Standard 2 (50 ng/mL): Add 500 µL of Standard 1 to 500 µL of diluent.
-
Standard 3 (25 ng/mL): Add 500 µL of Standard 2 to 500 µL of diluent.
-
...continue this 1:2 serial dilution for as many points as your assay requires.
-
-
Zero Standard (Blank): Use a tube containing only the diluent as your blank or zero standard.
-
Immediate Use: Use the freshly prepared calibration standards in your assay immediately. Do not store or reuse them.[12]
References
-
LookChem. (n.d.). 16-phenyl tetranor prostaglandin e1 cas no.52344-27-1. LookChem. Retrieved from [Link]
-
Hart Biologicals. (n.d.). PGE1 Reagent. Hart Biologicals. Retrieved from [Link]
-
Gao, F., et al. (2006). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]
-
Quality Control Chemicals Inc. (n.d.). 16-phenyl tetranor Prostaglandin E1. Quality Control Chemicals Inc. Retrieved from [Link]
-
Creative Diagnostics. (2025, January 16). Prostaglandin E1 (PG-E1) ELISA Kit: A Cornerstone in Biochemical and Clinical Research. Creative Diagnostics. Retrieved from [Link]
-
Décaudin, B., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PLoS ONE. Retrieved from [Link]
-
Starship Hospital. (2020, April 20). Prostaglandin E1 (Alprostadil). Starship Hospital. Retrieved from [Link]
- Google Patents. (n.d.). US5770230A - Method for preparing stabilized prostaglandin E1. Google Patents.
-
Kimbrough, J.R., et al. (2020). Synthesis of tetranor-PGE1: A urinary metabolite of prostaglandins E1 and E2. Tetrahedron Letters. Retrieved from [Link]
-
Ferretti, A., & Flanagan, V. P. (1981). Quantitative measurement of prostaglandins E2 and E3 by selected ion monitoring. Biomedical Mass Spectrometry. Retrieved from [Link]
-
Kompalage, K., et al. (2024, March 5). Prostaglandin E2 Quantitation in Porcine Plasma via UPLC-MS/MS Instrumentation: An Approach in Animal Welfare Evaluation. ResearchGate. Retrieved from [Link]
-
Bein, T., et al. (2022). There Will be Blood—But Maybe Less with Prostaglandin E1. American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]
-
Oates, J. A., et al. (1976). Identification and assay of tetranor-prostaglandin E1 in human urine. Analytical Biochemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 16-phenyl tetranor prostaglandin e2 (C22H28O5). PubChemLite. Retrieved from [Link]
-
Lewis, A. B., et al. (1981). Side effects of therapy with prostaglandin E1 in infants with critical congenital heart disease. Circulation. Retrieved from [Link]
-
Alhussin, W., & Verklan, M. T. (2016). Complications of Long-Term Prostaglandin E1 Use in Newborns with Ductal-Dependent Critical Congenital Heart Disease. Journal of Perinatal and Neonatal Nursing. Retrieved from [Link]
-
Alhussin, W., & Verklan, M. T. (2016). Complications of Long-Term Prostaglandin E1 Use in Newborns With Ductal-Dependent Critical Congenital Heart Disease. ResearchGate. Retrieved from [Link]
-
Vari, D., et al. (2020). Low-dose prostaglandin E1 is safe and effective for critical congenital heart disease: is it time to revisit the dosing guidelines? Cardiology in the Young. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 16-PHENYL TETRANOR PROSTAGLANDIN E2 | 38315-44-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 16-phenoxy tetranor Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E1 (PG-E1) ELISA Kit: A Cornerstone in Biochemical and Clinical Research - Chronicles of Young Scientists [cysonline.org]
- 12. content.abcam.com [content.abcam.com]
- 13. Quantitative measurement of prostaglandins E2 and E2 by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Validation of 16-phenyl tetranor PGE1
This guide provides an in-depth comparison of mass spectrometry-based validation for 16-phenyl tetranor PGE1 against alternative analytical methods. It is designed for researchers, scientists, and drug development professionals who require robust, accurate, and defensible quantitative data for this potent prostaglandin analog.
Introduction: The Analytical Imperative for 16-phenyl tetranor PGE1
16-phenyl tetranor PGE1 is a synthetic analog of prostaglandin E1 (PGE1), a class of lipid compounds with diverse physiological effects, including vasodilation and inflammation modulation. The "tetranor" modification indicates the removal of four carbons from the alpha side-chain, while the "16-phenyl" group replaces the terminal carbons of the omega side-chain, a structural change designed to enhance metabolic stability and tissue selectivity.[1] Given its potential therapeutic applications, the ability to accurately quantify 16-phenyl tetranor PGE1 in complex biological matrices (e.g., plasma, urine, tissue homogenates) is not merely an academic exercise; it is a prerequisite for meaningful pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that any analytical method used to generate data for submission must undergo rigorous validation.[2][3] This process establishes through objective evidence that the method is reliable and reproducible for its intended use, ensuring the integrity of data that underpins critical drug development decisions.[2][4] While various analytical platforms exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the unequivocal gold standard, offering a combination of specificity, sensitivity, and accuracy that is difficult to match.[2][5]
Section 1: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Validation
The preeminence of LC-MS/MS in bioanalysis stems from its foundational principles. It is not a single technique but a powerful hyphenated system. First, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the target analyte from endogenous matrix components based on its physicochemical properties. Second, tandem mass spectrometry (MS/MS) provides definitive identification and quantification based on two highly specific parameters: the mass-to-charge ratio (m/z) of the parent molecule and the m/z of a specific fragment ion produced by controlled collision-induced dissociation. This dual-filter approach grants LC-MS/MS its exceptional selectivity and sensitivity, which is critical for prostaglandins and their analogs that are often isobaric (have the same mass) and present at very low physiological concentrations.[6][7][8]
The LC-MS/MS Experimental Workflow
The end-to-end process for validating 16-phenyl tetranor PGE1 is a systematic workflow designed to ensure data integrity at every stage.
Sources
- 1. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. moh.gov.bw [moh.gov.bw]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
A Senior Application Scientist's Guide to Immunoassay Specificity: Evaluating the Cross-Reactivity of 16-phenyl tetranor PGE1 with Prostaglandin E2 (PGE2) Antibodies
Introduction: The Critical Need for Specificity in Prostaglandin Quantification
Prostaglandin E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its accurate quantification in biological samples such as plasma, urine, and cell culture supernatants is paramount for research and drug development.[3][4][5] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput method for this purpose.[6][7]
This guide focuses on a specific, practical challenge: the potential cross-reactivity of 16-phenyl tetranor PGE1 , a synthetic prostaglandin analog, with antibodies developed for the quantification of endogenous PGE2. We will delve into the structural basis for this potential interaction, review existing cross-reactivity data for other PGE2 analogs, and provide a detailed, field-proven protocol for researchers to empirically determine this cross-reactivity in their own laboratories.
Part 1: Structural Rationale for Cross-Reactivity Assessment
An antibody recognizes a specific three-dimensional shape and charge distribution on an antigen, known as an epitope. Structural similarity between the target analyte and other molecules is the primary driver of cross-reactivity.[9] Let's examine the structures of PGE2 and its synthetic analog, 16-phenyl tetranor PGE1.
-
Prostaglandin E2 (PGE2): The endogenous ligand. Its structure features a cyclopentanone ring with two side chains: a carboxyl-bearing alpha-chain and a hydroxyl-bearing omega-chain.
-
16-phenyl tetranor PGE1: A synthetic analog. The term "tetranor" signifies the removal of four carbons from the omega-chain, and "16-phenyl" indicates the addition of a phenyl group at the 16th carbon position. This modification is often introduced to increase metabolic stability or alter receptor binding selectivity.[10]
The core cyclopentanone ring and the alpha-chain are highly conserved between the two molecules. This structural homology presents a significant potential for a PGE2-specific antibody to recognize and bind to 16-phenyl tetranor PGE1.
Caption: Structural comparison of PGE2 and 16-phenyl tetranor PGE1.
Part 2: Review of Commercial Antibody Specificity
Leading manufacturers of immunoassays provide cross-reactivity data for their antibody clones against a panel of related compounds. This information is crucial for initial assay selection but is rarely exhaustive.
Below is a summary of the cross-reactivity profile for a widely-used commercial monoclonal PGE2 ELISA kit. This serves as an illustrative example of the data researchers should look for and highlights the need for further validation when a compound of interest is not listed.
Table 1: Example Cross-Reactivity Data for a Commercial PGE2 Monoclonal Antibody ELISA Kit [3]
| Compound | % Cross-Reactivity |
| Prostaglandin E2 | 100% |
| Prostaglandin E3 | 43.0% |
| Prostaglandin E1 | 18.7% |
| Sulprostone | 1.25% |
| 6-keto Prostaglandin F1α | 1.0% |
| 16,16-dimethyl Prostaglandin E2 | <0.01% |
| tetranor-PGEM | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
Data sourced from Cayman Chemical's Prostaglandin E2 ELISA Kit - Monoclonal (Item No. 514010) datasheet.[3]
Expert Insights:
-
Data Gap: As is common, 16-phenyl tetranor PGE1 is not included in this standard screening panel. Its absence necessitates empirical testing.
-
Structural Nuances: The extremely low cross-reactivity of 16,16-dimethyl PGE2 (<0.01%) demonstrates that even seemingly minor modifications to the omega-chain can dramatically alter antibody recognition. However, one cannot assume the same outcome for the phenyl substitution without direct testing.
Part 3: Experimental Protocol for Determining Antibody Cross-Reactivity
The gold-standard method for determining the cross-reactivity of a small molecule in an immunoassay is to perform a competitive ELISA.[9] The principle involves comparing the concentration of the cross-reactant required to displace 50% of the labeled tracer to the concentration of the primary analyte required for the same displacement.
Caption: Experimental workflow for determining antibody cross-reactivity.
Methodology: Competitive ELISA
This protocol is adapted from standard procedures for competitive ELISAs, such as the Cayman Chemical PGE2 ELISA Kit.[7]
1. Reagent Preparation:
- PGE2 Standard Curve: Prepare a serial dilution of the PGE2 standard in the assay buffer provided by your kit manufacturer. A typical range is 7.8 to 1,000 pg/mL.[3]
- 16-phenyl tetranor PGE1 (Cross-Reactant) Curve: Prepare a wide-range serial dilution of the 16-phenyl tetranor PGE1 in the same assay buffer. A starting concentration of 10-100 ng/mL down to pg/mL levels is recommended to ensure the full binding curve is captured.
- Assay Reagents: Reconstitute and prepare the PGE2 tracer (e.g., PGE2-acetylcholinesterase conjugate), monoclonal antibody, wash buffer, and developing reagents according to the manufacturer's instructions.[7]
2. Assay Procedure:
- Plate Setup: Use a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).[7] Designate wells for the blank (Bo - maximum binding), the PGE2 standard curve, and the 16-phenyl tetranor PGE1 curve. Run all points in duplicate or triplicate for statistical robustness.
- Pipetting:
- Add 50 µL of assay buffer to the Bo wells.
- Add 50 µL of each PGE2 standard dilution to the appropriate wells.
- Add 50 µL of each 16-phenyl tetranor PGE1 dilution to its designated wells.
- Add 50 µL of the PGE2 tracer to all wells.
- Add 50 µL of the PGE2 monoclonal antibody to all wells.
- Incubation: Seal the plate and incubate. Incubation times can vary; a common protocol is 18 hours at 4°C for maximum sensitivity.[3]
- Washing: After incubation, wash the plate thoroughly (typically 5 times) with wash buffer to remove all unbound reagents. This step is critical for reducing background noise.
- Development: Add 200 µL of the developing reagent (e.g., Ellman's Reagent) to each well and incubate on a plate shaker in the dark for 60-90 minutes.[3]
- Reading: Read the absorbance of the plate at the wavelength specified by the manufacturer (commonly 405-420 nm).
Part 4: Data Analysis and Interpretation
The intensity of the color developed is inversely proportional to the concentration of PGE2 or the cross-reacting analog in the well.
Caption: Principle of competitive binding in an ELISA.
1. Calculate Percent Binding (%B/B₀):
- Average the absorbance readings for your duplicate/triplicate wells.
- Calculate the corrected absorbance by subtracting the average non-specific binding (NSB) wells (if used) from all other wells.
- The Bo value is the maximum binding, representing the signal in the absence of any competing free analyte.
- For each standard and cross-reactant concentration, calculate the percent binding using the formula: %B/B₀ = (Average Absorbance / Average Bo Absorbance) x 100
2. Plot the Curves:
- Using semi-log graph paper or appropriate software (e.g., GraphPad Prism), plot the %B/B₀ (Y-axis) against the log of the concentration (X-axis) for both the PGE2 standard and the 16-phenyl tetranor PGE1.
- The data should generate two sigmoidal dose-response curves.
3. Determine the IC₅₀:
- The IC₅₀ is the concentration of the analyte that causes 50% inhibition of tracer binding (i.e., the concentration at which %B/B₀ = 50%).
- Determine the IC₅₀ value for both PGE2 (IC₅₀_PGE2) and 16-phenyl tetranor PGE1 (IC₅₀_XR) from their respective curves.
4. Calculate Percent Cross-Reactivity:
- Use the following standard formula to calculate the percent cross-reactivity: % Cross-Reactivity = (IC₅₀_PGE2 / IC₅₀_XR) x 100
References
-
Creative Biolabs. (n.d.). Antibody Cross-reactivity. Retrieved from a general URL as the direct link may be unstable: [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]
-
Porta, E. M., et al. (2008). Characterization of a monoclonal antibody that neutralizes the activity of prostaglandin E2. Journal of Immunological Methods, 334(1-2), 107-116. Retrieved from [Link]
-
Neuman, R. G., et al. (1988). An ELISA for PGE2 utilizing monoclonal antibody. Journal of Immunoassay, 9(2), 159-177. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit Manual. Retrieved from general product page as direct PDF links are unstable: [Link]
-
Antibodies-Online. (n.d.). Mouse PGE2 ELISA Kit. Retrieved from [Link]
-
Quality Control Chemicals Inc. (n.d.). 16-phenyl tetranor Prostaglandin E1. Retrieved from [Link]
-
Goto, Y., et al. (2020). Upregulation of PD-L1 Expression by Prostaglandin E2 and the Enhancement of IFN-γ by Anti-PD-L1 Antibody Combined With a COX-2 Inhibitor in Bovine Mycoplasmosis. Frontiers in Veterinary Science, 7, 12. Retrieved from [Link]
Sources
- 1. arborassays.com [arborassays.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. arborassays.com [arborassays.com]
- 5. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Characterization of a monoclonal antibody that neutralizes the activity of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. 16-PHENYL TETRANOR PROSTAGLANDIN E2 | 38315-44-5 [chemicalbook.com]
- 10. Prostaglandin E2 ELISA Kit - Monoclonal | Cayman Chemical | Biomol.com [biomol.com]
Biological Assay Validation for Synthetic PGE1 Derivatives
A Comparative Technical Guide
Executive Summary
The development of synthetic Prostaglandin E1 (PGE1) derivatives aims to overcome the poor bioavailability and rapid degradation of native Alprostadil (t½ < 10 mins) while retaining its potent vasodilatory and cytoprotective properties. However, validating biological assays for these derivatives presents a unique challenge: distinguishing specific receptor subtype activation (EP2/EP4 vs. EP3) in a background of dual G-protein coupling.
This guide provides a rigorous framework for validating cell-based potency and binding assays for PGE1 derivatives, compliant with ICH Q2(R2) standards. It contrasts native Alprostadil with Misoprostol (a stabilized methyl ester analog) to demonstrate how structural modifications alter assay requirements.
Part 1: Mechanistic Basis & Receptor Profiling
Native PGE1 is a promiscuous agonist, binding to EP1, EP2, EP3, and EP4 receptors. Synthetic derivatives often shift this profile to improve therapeutic index.
-
EP2 & EP4: Couple to Gs , activating Adenylyl Cyclase (AC)
Increase cAMP . -
EP3: Couples to Gi , inhibiting Adenylyl Cyclase
Decrease cAMP .
Critical Validation Insight: Many synthetic derivatives (e.g., Misoprostol) have high affinity for EP3. A standard Gs-mode cAMP assay may show "low potency" not because the drug isn't binding, but because the Gi (inhibitory) signal cancels out the Gs (stimulatory) signal. Validation must characterize this duality.
Diagram 1: Dual-Path Signaling & Assay Selection
This diagram illustrates the competing signaling pathways activated by PGE1 derivatives and identifies the correct assay checkpoints.
Caption: Figure 1. Dual G-protein coupling requires specific assay modes: Direct Stimulation for EP2/4 (Gs) and Forskolin-challenge for EP3 (Gi).
Part 2: Comparative Performance Metrics
The following data contrasts the native compound with a synthetic alternative. Note the shift in receptor affinity and stability, which dictates the choice of validation controls.
Table 1: Comparative Profile of PGE1 vs. Misoprostol
| Feature | Alprostadil (Native PGE1) | Misoprostol (Synthetic Analog) | Impact on Assay Validation |
| Chemical Structure | Native Prostaglandin | 15-deoxy-16-hydroxy-16-methyl-PGE1 (Methyl Ester) | Ester requires cellular esterases for activation; use cell-based assays over membrane preps. |
| Primary Receptors | EP1, EP2, EP3, EP4 (Balanced) | High affinity EP3 & EP4; Low affinity EP2 | Specificity Test: Must use selective antagonists (e.g., L-798,106 for EP3) to prove mechanism. |
| Plasma Half-Life | < 10 minutes (Rapid oxidation) | 20–40 minutes (Acid form) | Stability: Assay incubation times must be short for Alprostadil but can be extended for Misoprostol. |
| Potency (cAMP EC50) | ~1–10 nM (EP4 driven) | ~50–100 nM (EP4 driven) | Linearity: The dynamic range for the derivative will be shifted right; adjust standard curve points. |
| Gi Activity | Moderate | High (Strong EP3 agonist) | Assay Mode: Misoprostol requires Gi-mode validation (Forskolin challenge) to see full potency. |
Part 3: Validation Framework (ICH Q2(R2) Aligned)
This section details the protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay, the industry standard for GPCR validation.
3.1 Experimental Protocol: cAMP HTRF Assay
Based on Cisbio/Revvity HTRF chemistry.
Reagents:
-
Cell Line: HEK293 overexpressing human EP4 (for Gs mode) or EP3 (for Gi mode).
-
Ligands: Alprostadil (Reference Standard), Synthetic Derivative (Test Article).
-
Detection: Cryptate-labeled anti-cAMP antibody + d2-labeled cAMP.[1][2]
-
Stimulator (Gi mode only): Forskolin (10 µM).
Step-by-Step Workflow:
-
Cell Preparation:
-
Harvest cells at 80% confluency. Resuspend in stimulation buffer (HBSS + 500 µM IBMX).
-
Why IBMX? It inhibits phosphodiesterases (PDE), preventing cAMP breakdown. Without this, the signal degrades too fast to measure accurately.
-
-
Compound Addition (The "Plate Layout"):
-
Dispense 5 µL of cells (2,000 cells/well) into a 384-well low-volume white plate.
-
Gs Mode (EP2/4): Add 5 µL of Test Article (10⁻¹¹ to 10⁻⁵ M).
-
Gi Mode (EP3): Add 2.5 µL of Test Article + 2.5 µL of Forskolin (Final conc. 10 µM).
-
Control: Include a standard curve of pure cAMP (non-cellular) to interpolate absolute concentrations.
-
-
Incubation:
-
Incubate for 30 minutes at Room Temperature (RT).
-
Note: Do not exceed 45 mins for Alprostadil due to instability.
-
-
Lysis & Detection:
-
Add 10 µL of cAMP-d2 + 10 µL of Anti-cAMP-Cryptate in lysis buffer.
-
Incubate 1 hour at RT.
-
-
Readout:
-
Read on an HTRF-compatible reader (e.g., EnVision). Calculate Ratio:
.
-
3.2 Validation Parameters (ICH Q2(R2))
To declare the assay "Validated," you must satisfy these criteria:
-
Specificity:
-
Test: Co-treat with GW627368X (EP4 antagonist).
-
Acceptance: The signal for the derivative must be ablated (>90% inhibition). If signal remains, the derivative is off-target.
-
-
Accuracy (Relative Potency):
-
Test: Spike native PGE1 at 50%, 100%, and 150% of target concentration.
-
Acceptance: Recovery must be 80–120%.
-
-
Precision (Repeatability):
-
Test: 6 replicates of the EC50 concentration.
-
Acceptance: CV < 15% (for cell-based assays).
-
-
Robustness (Z-Factor):
-
Calculation:
-
Acceptance: Z' > 0.5 is required for screening assays.
-
Diagram 2: Validation Lifecycle Workflow
This diagram outlines the decision matrix for validating a new derivative.
Caption: Figure 2. Decision matrix for selecting the correct assay mode based on receptor affinity profiling.
Part 4: Stability & Pharmacokinetics[3]
For synthetic derivatives, demonstrating improved stability over PGE1 is a key "Value Proposition."
Stability Assay Protocol (LC-MS/MS):
-
Matrix: Human Plasma (pooled).
-
Spike: Add compound to 1 µM.
-
Timepoints: 0, 15, 30, 60, 120 mins.
-
Extraction: Protein precipitation with Acetonitrile (containing deuterated internal standard).
-
Analysis: Plot ln(concentration) vs. time. Slope =
. Half-life .
Comparison:
-
Alprostadil: Expect >50% loss by T=15 min.
-
Synthetic Derivative: Should show >80% remaining at T=60 min to claim "Stabilized."
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
Woodward, D. F., et al. (2011).[4] The International Union of Basic and Clinical Pharmacology. LXXXIII: Classification of Prostaglandin Receptors. Pharmacological Reviews. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Jones, R. L., et al. (2009). Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology. [Link]
Sources
- 1. HTRF cAMP Gs HiRange Detection Kit-WEICHILAB [weichilab.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. International Union of Basic and Clinical Pharmacology. CIX. Differences and Similarities between Human and Rodent Prostaglandin E2 Receptors (EP1–4) and Prostacyclin Receptor (IP): Specific Roles in Pathophysiologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: HPLC Separation of 16-Phenyl Tetranor PGE1 vs. Endogenous Prostaglandin Metabolites
Topic: HPLC Retention Time Comparison: 16-Phenyl Tetranor PGE1 vs. Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Rationale
This guide provides a technical framework for the chromatographic separation of 16-phenyl tetranor PGE1 (a synthetic, metabolically stable analog) from endogenous prostaglandin metabolites, specifically the major urinary metabolite Tetranor-PGEM and the plasma metabolite 13,14-dihydro-15-keto PGE1 .
The core analytical challenge lies in distinguishing the synthetic analog from the complex background of natural arachidonic acid metabolites. This guide establishes a separation logic based on Structure-Retention Relationships (SRR) in Reversed-Phase HPLC (RP-HPLC), demonstrating that the hydrophobic phenyl moiety of the synthetic analog provides a critical retention shift compared to the highly polar, dicarboxylic acid metabolites.
Key Chemical Distinctions
-
16-phenyl tetranor PGE1: Contains a hydrophobic phenyl ring at the C16 position, replacing the terminal alkyl chain. This modification increases lipophilicity and metabolic stability.
-
Tetranor-PGEM: A dicarboxylic acid metabolite formed by
-oxidation and -oxidation. It is highly polar and elutes early. -
13,14-dihydro-15-keto PGE1: The primary plasma metabolite, formed by rapid enzymatic oxidation/reduction. It possesses intermediate polarity.
Chemical Structure & Elution Logic (SRR)
Understanding the polarity differences is essential for method development. The following diagram illustrates the structural hierarchy and predicted elution behavior on a C18 stationary phase.
Figure 1: Elution logic based on polarity. The phenyl group in 16-phenyl tetranor PGE1 interacts strongly with the C18 stationary phase, shifting its retention time beyond the natural metabolites.
Comparative Performance Data
The following table summarizes the relative retention times (RRT) and physicochemical properties. Note that absolute retention times will vary by column dimensions and flow rate, so Relative Retention Time (RRT) (relative to PGE1) is the standard metric.
Table 1: HPLC Elution Profile & Metabolite Characteristics
| Analyte | Type | Polarity | Predicted RRT (vs PGE1) | Key Structural Feature | Detection (MS/MS) |
| Tetranor-PGEM | Major Urinary Metabolite | High (Polar) | 0.25 - 0.40 | Dicarboxylic acid (short chain) | m/z 327 (M-H)⁻ |
| 13,14-dh-15-k PGE1 | Plasma Metabolite | Medium-High | 0.85 - 0.95 | Ketone at C15, Saturated C13-C14 | m/z 353 (M-H)⁻ |
| PGE1 (Standard) | Endogenous Parent | Medium | 1.00 | C20 Acid, C13-C14 Double Bond | m/z 353 (M-H)⁻ |
| 16-phenyl tetranor PGE1 | Target Analog | Low (Hydrophobic) | 1.15 - 1.30 | Phenyl Ring at C16 | m/z 373 (M-H)⁻ |
Critical Insight: The "Tetranor" designation in the synthetic analog implies a shortened alkyl chain, which usually reduces retention. However, the addition of the Phenyl ring overcompensates for this loss, resulting in a net increase in retention compared to the parent PGE1 due to
interactions with the C18 stationary phase.
Validated Experimental Protocol
This protocol is designed to ensure separation of the polar metabolites from the hydrophobic analog.
A. Chromatographic Conditions[1][2][3][4][5][6][7]
-
Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of carboxyl groups, improving peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Acetonitrile is preferred over Methanol for sharper phenyl-selectivity).
-
Flow Rate: 0.3 mL/min.[1]
-
Temperature: 40°C (Reduces backpressure and improves mass transfer).
B. Gradient Profile
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 15% | Loading: Retains polar metabolites slightly. |
| 2.0 | 15% | Isocratic Hold: Elutes salts/very polar interferences. |
| 12.0 | 90% | Linear Ramp: Elutes Tetranor-PGEM (early) -> PGE1 -> 16-phenyl analog (late). |
| 14.0 | 95% | Wash: Removes highly lipophilic contaminants. |
| 14.1 | 15% | Re-equilibration: Critical for reproducibility. |
C. Detection Parameters (LC-MS/MS)
-
Ionization: ESI Negative Mode (Prostaglandins ionize best as [M-H]⁻).
-
MRM Transitions:
-
16-phenyl tetranor PGE1: 373.2
355.2 (Loss of H₂O). -
Tetranor-PGEM: 327.1
309.1. -
PGE1: 353.2
317.2.[1]
-
Metabolic Stability & Pathway Analysis
Unlike natural PGE1, which degrades in minutes in vivo, 16-phenyl tetranor PGE1 is engineered for stability. The diagram below contrasts the rapid degradation of natural PGE1 with the stability of the analog.
Figure 2: Metabolic stability comparison. The 16-phenyl group sterically hinders the 15-PGDH enzyme, preventing the rapid formation of downstream metabolites.
References
-
National Center for Biotechnology Information. (2020). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2.[2][3] PubMed Central. Retrieved from [Link]
-
Walsh Medical Media. (2013). Development and Validation of a Stability-Indicating HPLC Method for PGE1. Pharmaceutica Analytica Acta.[4] Retrieved from [Link]
-
MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Handling of 16-phenyl tetranor Prostaglandin E1: A Guide to Personal Protective Equipment and Safety Protocols
As research and development in pharmaceuticals advance, scientists are increasingly working with highly potent active pharmaceutical ingredients (HPAPIs) that require meticulous handling to ensure personnel safety and prevent environmental contamination.[1][2] 16-phenyl tetranor Prostaglandin E1, a synthetic analog of Prostaglandin E1, falls into this category of potent compounds.[3] While specific safety data for this exact compound is not widely available, its structural similarity to other potent prostaglandins necessitates a cautious and well-defined safety protocol.[4][5] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans for researchers, scientists, and drug development professionals.
The Criticality of Containment: Understanding the Risks
Prostaglandin analogs are biologically active at very low concentrations.[6][7] The primary risks associated with handling such potent compounds are inhalation of airborne particles, dermal absorption, and accidental ingestion.[8] Exposure, even at low levels, can have significant physiological effects. For instance, some prostaglandin analogs are known to have reproductive toxicity.[4][5] Therefore, a comprehensive safety strategy, centered on robust containment and appropriate PPE, is not merely a recommendation but a critical requirement for safe laboratory operations.[9][10]
Core Principles of PPE Selection
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The fundamental principle is to create a barrier between the researcher and the potent compound.[11] Key considerations include the physical form of the compound (solid or in solution), the quantity being handled, and the potential for aerosol generation.
A Tiered Approach to PPE
Different laboratory operations involving 16-phenyl tetranor Prostaglandin E1 will necessitate varying levels of PPE. The following table outlines recommended PPE for common laboratory tasks.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Disposable, low-permeability gown with knit cuffs- Double gloving (nitrile or latex)- Powered Air-Purifying Respirator (PAPR) or a fit-tested N95 respirator with a face shield- Hair and shoe covers |
| Solution Preparation and Handling | - Disposable lab coat or gown- Double gloving (nitrile or latex)- Safety glasses with side shields or chemical splash goggles- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Disposable lab coat- Single pair of nitrile gloves- Safety glasses- Work within a biological safety cabinet (BSC) |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant suit or gown- Double gloving (heavy-duty nitrile or butyl rubber)- Chemical-resistant boot covers |
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Put on before entering the designated handling area.
-
Hair Cover: Ensure all hair is contained.
-
Gown/Suit: Don the appropriate protective garment.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Ensure a proper fit.
-
Gloves: Don the first pair, ensuring the cuffs are tucked under the gown sleeves. Don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard in a designated hazardous waste container.
-
Gown/Suit: Remove carefully, rolling it inside out to contain contaminants. Dispose of in hazardous waste.
-
Shoe Covers: Remove and discard.
-
Goggles/Face Shield: Clean and disinfect or discard if disposable.
-
Inner Gloves: Remove and discard.
-
Respirator: Remove after exiting the handling area.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing the PPE Workflow
To ensure clarity and adherence to safety protocols, the following diagram illustrates the logical flow of PPE usage from preparation to disposal.
Caption: Workflow for Donning and Doffing PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE and materials that have come into contact with 16-phenyl tetranor Prostaglandin E1 must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Use clearly labeled, dedicated hazardous waste containers.[12] These containers should be black for RCRA hazardous pharmaceutical waste.[12]
-
Containment: Place all contaminated items, including gloves, gowns, bench paper, and pipette tips, directly into the designated waste container.
-
Sealing: Once the container is three-quarters full, securely seal it.
-
Labeling: Ensure the container is labeled with the contents and the date of accumulation.[13]
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste.[13]
-
Pickup: Arrange for pickup and disposal by a certified hazardous waste vendor in accordance with institutional and regulatory guidelines.[14][15]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate: Alert others in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform the laboratory supervisor and institutional safety officer.
-
PPE: Don the appropriate spill cleanup PPE as outlined in the table above.
-
Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Use a deactivating solution, if available, or an appropriate cleaning agent. Work from the outside of the spill inward.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
By adhering to these stringent safety protocols, researchers can confidently and safely handle potent compounds like 16-phenyl tetranor Prostaglandin E1, ensuring both personal well-being and the integrity of their research.
References
- Vertex AI Search. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.
- Yodaiken, R. E., & Bennett, D. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193–1204.
- Occupational Safety and Health Administration. (2016, February 1).
- Agno Pharmaceuticals.
- UPM Pharmaceuticals. Potent Compounds Manufacturing and Handling.
- Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS.
- IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
- Kriheli, M. (2019, February 4). HAZARDOUS DRUG HANDLING AND INVESTIGATIONAL DRUGS: LESSONS TO LEARN. ONdrugDelivery Magazine, (95), 108-110.
- Santa Cruz Biotechnology, Inc. (2010, May 14).
- National Institute for Occupational Safety and Health. (2004). NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
- Quality Control Chemicals Inc. (n.d.). 16-phenyl tetranor Prostaglandin E1.
- Canadian Society of Hospital Pharmacists. (2018). Safe handling of cytotoxics: guideline recommendations. Provincial Health Services Authority.
- American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Harvard Environmental Health and Safety. (n.d.). Disposal Restricted Waste.
- U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance.
- Echemi. (n.d.). 16-phenyl tetranor prostaglandin e1.
- Cayman Chemical. (2023, September 3). Safety Data Sheet: 16-phenoxy tetranor Prostaglandin F2α.
- ChemicalBook. (2023, May 4). 16-PHENYL TETRANOR PROSTAGLANDIN E2.
- Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
- ASMAI. (2025, September 22). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities.
- Easy Rx Cycle. (2025, May 24). Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities.
- U.S. Pharmacopeia. (2016, February 1). USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
- Polaris Market Research. (2024, September 11). How Prostaglandin Analogs Revolutionizing Glaucoma Management.
- The Royal College of Ophthalmologists. (2021, January 21). Eye to Eye Ophthalmology: Personal Protective Equipment for Ophthalmic Surgery.
- Fukuda, M., Shibata, S., Shibata, N., Hagihara, K., Yaguchi, H., Osada, H., ... & Sasaki, H. (2013). Safety comparison of additives in antiglaucoma prostaglandin (PG) analog ophthalmic formulations. Clinical Ophthalmology, 7, 525–530.
- Katsanos, A., Riva, I., Tychsen, L., Weinreb, R. N., & Quaranta, L. (2022). A new look at the safety and tolerability of prostaglandin analogue eyedrops in glaucoma and ocular hypertension. Expert Opinion on Drug Safety, 21(4), 525–539.
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. upm-inc.com [upm-inc.com]
- 3. 16-PHENYL TETRANOR PROSTAGLANDIN E2 | 38315-44-5 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. aenova-group.com [aenova-group.com]
- 8. agnopharma.com [agnopharma.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. ashp.org [ashp.org]
- 12. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 13. Disposal Restricted Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
